2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid
Description
Propriétés
Formule moléculaire |
C9H7ClO4 |
|---|---|
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H7ClO4/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13) |
Clé InChI |
MFHZEGOWCKVKGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)C(=O)C(=O)O |
Origine du produit |
United States |
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of CAS 1891442-62-8
Executive Summary
In the landscape of modern drug discovery and organic synthesis, α -keto acids serve as highly versatile, bifunctional building blocks. CAS 1891442-62-8 , chemically identified as 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid , is a specialized aryl α -keto acid. Its unique 1,2,4-trisubstituted aromatic architecture—combining an electron-donating methoxy group, a halogen, and a reactive dicarbonyl moiety—makes it an exceptionally valuable intermediate for the synthesis of heterocyclic scaffolds (e.g., quinoxalines) and covalent protease inhibitors.
This technical guide provides a comprehensive analysis of its physicochemical properties, elucidates the mechanistic causality behind its synthesis, and establishes self-validating protocols for its application in medicinal chemistry.
Core Identity and Physicochemical Properties
Understanding the molecular characteristics of CAS 1891442-62-8 is critical for predicting its behavior in both synthetic workflows and biological assays[1]. The presence of the α -keto acid group imparts distinct reactivity, acting both as an electrophile at the ketone carbon and as a hydrogen-bond donor/acceptor at the carboxylic acid.
Quantitative Data Summary
| Property | Value | Structural Implication |
| Chemical Name | 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid | Defines the 1,2,4-substitution pattern. |
| CAS Registry Number | 1891442-62-8 | Unique identifier for procurement and databases[1]. |
| Molecular Formula | C 9 H 7 ClO 4 | - |
| Molecular Weight | 214.60 g/mol | Optimal low MW for a fragment-based building block. |
| Physical State | Crystalline solid | Facilitates purification via recrystallization. |
| Topological Polar Surface Area | 63.6 Ų | Indicates moderate membrane permeability potential. |
| H-Bond Donors / Acceptors | 1 / 4 | Favorable for target-protein interactions. |
| Solubility Profile | Soluble in DMSO, DMF, MeOH | Requires polar aprotic/protic solvents for reactions. |
Synthetic Methodology: The Regioselective Friedel-Crafts Pathway
The de novo synthesis of CAS 1891442-62-8 is achieved via a two-step sequence: a highly regioselective Friedel-Crafts acylation followed by alkaline ester hydrolysis. As a Senior Application Scientist, it is imperative to understand why these specific conditions are selected.
Step 1: Friedel-Crafts Acylation
Objective: Form the C-C bond between the aromatic ring and the glyoxylic acid derivative. Reagents: 3-Chloroanisole (1.0 eq), Ethyl 2-chloro-2-oxoacetate (1.2 eq), Anhydrous AlCl 3 (1.5 eq), Dichloromethane (DCM).
Mechanistic Causality & Regioselectivity: The methoxy group (-OCH 3 ) is a strongly activating, ortho/para-directing group due to resonance electron donation (+M effect). The chloro group (-Cl) is weakly deactivating but also ortho/para-directing. In 3-chloroanisole, the position para to the chloro group and ortho to the methoxy group (Position 6) is the most electron-rich site on the ring. The synergistic directing effects of both substituents strictly dictate the regioselectivity of the electrophilic attack by the acylium ion, exclusively yielding the 1,2,4-substitution pattern[2].
Temperature Control Rationale: The reaction must be initiated at 0 °C and strictly maintained below room temperature. Elevated temperatures in the presence of a strong Lewis acid like AlCl 3 will cause the catalytic cleavage of the methyl ether (demethylation), leading to an undesired phenolic byproduct.
Step 2: Alkaline Hydrolysis
Objective: Cleave the ethyl ester to reveal the target α -keto acid. Reagents: Lithium Hydroxide (LiOH·H 2 O, 2.0 eq), THF/H 2 O (3:1 v/v).
Mechanistic Causality: LiOH is selected over NaOH or KOH because it provides milder basic conditions. α -Keto acids are sensitive to harsh conditions and can undergo spontaneous decarboxylation if the temperature or basicity is too high. The THF/H 2 O biphasic system ensures complete dissolution of both the organic ester and the inorganic base, driving the saponification to completion at room temperature.
Figure 1: Regioselective synthetic workflow for CAS 1891442-62-8.
Analytical Validation: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the synthetic workflow must be treated as a self-validating system. Do not rely solely on reaction time; rely on real-time analytical feedback.
In-Process Control (IPC) via TLC and LC-MS
-
Validating Acylation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The starting material (3-chloroanisole) is highly non-polar and elutes near the solvent front. The successful formation of the keto-ester is validated by the appearance of a new, strongly UV-active spot with a significantly lower Rf value due to the polar dicarbonyl moiety.
-
Validating Hydrolysis: Utilize LC-MS. The ester intermediate will exhibit an [M+H] + peak at m/z 243.0. The reaction is complete—and self-validated—only when this peak entirely transitions to the free acid [M-H] − peak at m/z 213.0 (accounting for the 35 Cl isotope).
Structural Confirmation via 1 H-NMR (DMSO- d6 )
The 1,2,4-substitution pattern is definitively proven by the aromatic coupling constants:
-
H-3 (ortho to methoxy): ~7.2 ppm (doublet, J ~ 2 Hz). The small coupling constant confirms meta-coupling to H-5, proving the position between the methoxy and chloro groups.
-
H-5 (ortho to chloro): ~7.1 ppm (doublet of doublets, J ~ 8 Hz, 2 Hz). Validates ortho-coupling to H-6 and meta-coupling to H-3.
-
H-6 (ortho to keto group): ~7.6 ppm (doublet, J ~ 8 Hz). Validates ortho-coupling to H-5.
Applications in Medicinal Chemistry
CAS 1891442-62-8 is not an end-product; it is a strategic node in medicinal chemistry workflows.
Synthesis of Covalent Protease Inhibitors
α -Keto acids can be coupled with primary amines using standard peptide coupling reagents (e.g., HATU, DIPEA) to generate α -ketoamides. The α -ketoamide motif is a privileged covalent warhead. The electrophilic ketone carbon can undergo nucleophilic attack by the catalytic cysteine or serine residues of target proteases (such as calpains or viral main proteases), forming a reversible hemithioacetal or hemiacetal complex[3].
Quinoxaline Scaffold Generation
Condensation of CAS 1891442-62-8 with 1,2-phenylenediamine derivatives under mildly acidic conditions yields substituted quinoxalin-2(1H)-ones. These bicyclic heterocycles are highly sought after in the development of selective kinase inhibitors.
Figure 2: Downstream medicinal chemistry applications of CAS 1891442-62-8.
References
-
Title: Friedel-Crafts Acylation of Anisole (Laboratory Methodologies) Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]
-
Title: Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Sources
Unraveling the Enigma: A Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid
Introduction
In the landscape of modern drug discovery and chemical biology, the identification of novel small molecules with potential therapeutic value is a critical first step. The compound 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid represents one such entity, a molecule with a defined structure yet an uncharacterized biological role. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive roadmap for the systematic investigation of its in vitro mechanism of action. As we embark on this scientific endeavor, it is crucial to acknowledge that this compound is not extensively characterized in publicly available literature. Therefore, this document will serve as a practical, field-proven playbook for elucidating the unknown, transforming a chemical structure into a biological narrative. We will not merely list protocols; we will delve into the strategic rationale behind each experimental choice, ensuring a self-validating and robust scientific journey.
Our approach is grounded in a logical progression from broad, unbiased screening to specific, hypothesis-driven validation. We will begin by casting a wide net to identify potential biological targets and cellular phenotypes. Subsequently, we will narrow our focus to validate these initial findings, delineate the specific molecular interactions, and characterize the downstream signaling consequences. This guide is structured to empower the investigator with the necessary tools and intellectual framework to systematically unravel the in vitro mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid.
Part 1: Foundational Characterization and Target Agnostic Screening
The initial phase of our investigation is designed to be unbiased, allowing the biological system to reveal the compound's primary effects without preconceived notions. This stage is critical for generating initial hypotheses that will be rigorously tested in later phases.
Physicochemical Profiling and Purity Assessment
Before any biological assessment, a thorough characterization of the compound itself is paramount to ensure the reliability and reproducibility of all subsequent experiments.
Experimental Protocol: Compound Quality Control
-
Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) to determine the purity of the compound. A purity of >95% is considered acceptable for initial biological screening.
-
Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry.
-
Solubility Determination: Assess the solubility of the compound in various aqueous buffers and common solvents like DMSO. This is critical for preparing accurate stock solutions and avoiding compound precipitation in cellular assays.
-
Stability Assessment: Evaluate the stability of the compound in solution over time and under different storage conditions (e.g., room temperature, 4°C, -20°C) to ensure its integrity throughout the experimental timeline.
High-Content Phenotypic Screening
High-content imaging provides an unbiased, quantitative assessment of the compound's effects on cellular morphology and a wide array of cellular parameters.
Experimental Protocol: Cell Painting Assay
-
Cell Line Selection: Utilize a well-characterized human cell line, such as U-2 OS osteosarcoma cells, which are commonly used for their favorable imaging characteristics.
-
Compound Treatment: Plate cells in multi-well imaging plates and treat with a concentration range of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (e.g., 0.1 µM to 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO) and a positive control known to induce a distinct phenotype.
-
Staining: Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, phalloidin for actin filaments, MitoTracker for mitochondria, WGA for the Golgi apparatus, and SYTO for the cytoplasm).
-
Image Acquisition: Acquire images using an automated high-content imaging system.
-
Data Analysis: Extract a comprehensive set of morphological features from the images using specialized software (e.g., CellProfiler). Compare the phenotypic profile of the treated cells to a reference library of profiles from compounds with known mechanisms of action.
Rationale: This unbiased approach can provide initial clues about the compound's mechanism. For instance, changes in nuclear morphology might suggest an effect on DNA replication or repair, while alterations in the mitochondrial network could point towards an impact on cellular metabolism.
Caption: Workflow for High-Content Phenotypic Screening.
Part 2: Target Identification and Validation
Based on the initial phenotypic screening, the next phase focuses on identifying the specific molecular target(s) of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid. A multi-pronged approach, combining computational and experimental methods, will yield the most robust results.
In Silico Target Prediction
Computational methods can predict potential protein targets based on the chemical structure of the compound, providing a valuable starting point for experimental validation.
Methodology: Computational Target Prediction
-
Chemical Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify known compounds with similar chemical structures and documented biological targets.
-
Pharmacophore Modeling: Generate a 3D pharmacophore model of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid and screen it against a database of protein structures to identify potential binding partners.
-
Reverse Docking: Dock the compound into the binding sites of a large number of proteins to predict potential targets based on binding affinity scores.
Affinity-Based Target Identification
Affinity-based methods are powerful tools for isolating the direct binding partners of a small molecule from a complex biological sample.[1]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Chemically synthesize a derivative of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads). A control probe with a minimal structural modification that is expected to abolish activity should also be synthesized.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., one that showed a strong phenotype in the initial screen).
-
Affinity Pull-Down: Incubate the cell lysate with the immobilized compound and the control beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, for example, by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Rationale: This method directly identifies proteins that physically interact with the compound. The use of a control probe and competitive elution is crucial for distinguishing specific binders from non-specific interactions.
Caption: Workflow for Affinity-Based Target Identification.
Target Validation
Once putative targets are identified, it is essential to validate that the compound's biological effects are indeed mediated through these targets.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.
-
Methodology:
-
Treat intact cells or cell lysates with the compound or vehicle.
-
Heat the samples across a range of temperatures.
-
Pellet the aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting or mass spectrometry.
-
-
Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Experimental Protocol: Genetic Target Deconvolution
-
siRNA/shRNA Knockdown: Reduce the expression of the candidate target protein using RNA interference. If the compound's effect is diminished in the knockdown cells, it supports the on-target hypothesis.
-
CRISPR/Cas9 Knockout: Generate a knockout cell line for the candidate target. The complete loss of the compound's activity in the knockout cells provides strong evidence for the target's role.
-
Overexpression: Overexpress the target protein. This may potentiate the effect of the compound or, in some cases of competitive inhibition, may require higher concentrations of the compound to achieve the same effect.
Part 3: Mechanistic Characterization and Pathway Analysis
With a validated target in hand, the final phase of the investigation focuses on understanding the downstream consequences of the compound-target interaction and placing it within a broader signaling context.
In Vitro Target Engagement and Functional Assays
Directly measuring the interaction between the compound and its purified target protein is a cornerstone of mechanistic understanding.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Methodology: Titrate the compound into a solution containing the purified target protein and measure the resulting heat changes.
Experimental Protocol: Enzyme Inhibition/Activation Assays
-
If the target is an enzyme: Develop a functional assay to measure the enzyme's activity (e.g., using a chromogenic or fluorogenic substrate).
-
Determine IC50/EC50: Perform a dose-response analysis to determine the concentration of the compound that causes 50% inhibition (IC50) or activation (EC50) of the enzyme's activity.
-
Mechanism of Inhibition Studies: Conduct kinetic studies (e.g., by varying the concentrations of both the substrate and the compound) to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Table 1: Hypothetical Quantitative Data for Target Engagement
| Parameter | Value | Method |
| Binding Affinity (K_d) | 500 nM | Isothermal Titration Calorimetry |
| IC50 | 1.2 µM | In Vitro Enzyme Assay |
| Mode of Inhibition | Competitive | Lineweaver-Burk Analysis |
Cellular Pathway Analysis
Understanding how the compound's interaction with its target affects cellular signaling pathways is crucial for predicting its broader physiological effects.
Experimental Protocol: Phospho-Proteomics
-
Methodology: Treat cells with the compound for various durations. Lyse the cells, digest the proteins, and enrich for phosphopeptides. Analyze the phosphopeptides by mass spectrometry to identify changes in protein phosphorylation.
-
Rationale: This provides a global snapshot of the signaling pathways that are activated or inhibited by the compound.
Experimental Protocol: Gene Expression Profiling (RNA-Seq)
-
Methodology: Treat cells with the compound and extract the RNA. Sequence the RNA to quantify changes in gene expression.
-
Rationale: This reveals the transcriptional response to the compound, providing insights into the cellular processes that are affected.
Sources
Spectroscopic Elucidation of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid: A Comprehensive NMR and IR Guide
As a Senior Application Scientist in analytical chemistry, I approach the structural elucidation of complex small molecules not merely as a data collection exercise, but as a mechanistic validation of their molecular architecture. 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (CAS: 1891442-62-8)[1] is a highly functionalized α-keto acid (a phenylglyoxylic acid derivative). Molecules of this class are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) and enzyme inhibitors.
To definitively confirm the identity and purity of this compound, we rely on orthogonal spectroscopic techniques: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for vibrational functional group mapping, and Nuclear Magnetic Resonance (NMR) for atomic-level connectivity. This guide details the causality behind our experimental choices, the self-validating protocols required for accurate acquisition, and the mechanistic rationale behind the resulting spectroscopic data.
Structural Elucidation Strategy & Causality
The molecule presents several competing electronic effects that directly influence its spectroscopic signature:
-
The α-Keto Acid Moiety (C-1): This group is strongly electron-withdrawing. In α-keto acids, the proximity of the ketonic carbonyl to the carboxylic acid facilitates strong intra- and intermolecular hydrogen bonding, which significantly alters both IR vibrational frequencies and NMR chemical shifts[2].
-
The Methoxy Group (C-2): Acts as a strong electron-donating group (EDG) via resonance, shielding the adjacent aromatic protons.
-
The Chloro Group (C-4): Acts as an electron-withdrawing group (EWG) via induction, pulling electron density away from the ring and deshielding nearby nuclei.
By mapping these electronic environments, we can construct a self-validating dataset where the IR and NMR data mutually confirm the structure.
Vibrational Spectroscopy (ATR-FTIR) Analysis
Causality for Technique Selection: Traditional transmission IR (using KBr pellets) often introduces moisture, which obscures the critical O-H stretching region of carboxylic acids. ATR-FTIR is chosen because it requires zero sample preparation, prevents moisture contamination, and preserves the native solid-state hydrogen bonding network of the α-keto acid[2].
Self-Validating ATR-FTIR Protocol
-
Crystal Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Background Subtraction (Internal Check): Acquire a background spectrum (ambient air, 32 scans). Self-Validation: The resulting baseline must be perfectly flat at 100% transmittance to confirm the absence of atmospheric CO₂ and H₂O interference before proceeding.
-
Sample Application: Deposit ~3 mg of the solid 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid onto the center of the crystal.
-
Force Gauge Optimization: Lower the pressure anvil until the force gauge indicates optimal optical contact. Causality: Insufficient pressure leads to poor signal-to-noise ratios, while over-pressuring can damage the crystal or induce mechanochemical phase changes.
-
Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
Table 1: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Peak Shape | Assignment | Mechanistic Rationale |
| 3300 – 2500 | Broad, strong | O-H stretch (acid) | Extensive intermolecular hydrogen bonding typical of solid-state α-keto acids broadens this signal significantly[2]. |
| 1735 | Sharp, strong | C=O stretch (acid) | The adjacent electron-withdrawing α-ketone shifts the acidic carbonyl to a higher frequency due to inductive effects. |
| 1685 | Sharp, strong | C=O stretch (ketone) | Conjugation with the aromatic ring lowers the frequency compared to standard aliphatic ketones (~1715 cm⁻¹). |
| 1590, 1480 | Sharp, medium | C=C stretch (aromatic) | Standard skeletal breathing vibrations of the functionalized benzene ring. |
| 1250 | Sharp, strong | C-O stretch (methoxy) | Asymmetric stretching of the aryl-alkyl ether linkage. |
| 1080 | Sharp, medium | C-Cl stretch | Halogen inductive effect appearing in the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Analysis
Causality for Solvent Selection: NMR analysis of α-keto acids is typically performed in DMSO-d₆ rather than CDCl₃[3]. The polar nature of the carboxylic acid necessitates a highly polar, aprotic solvent to ensure complete dissolution. More importantly, DMSO-d₆ strongly solvates the acidic proton, preventing rapid chemical exchange and allowing the broad -COOH singlet to be observed[4].
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
-
Internal Referencing (Internal Check): Self-Validation: The TMS peak is manually calibrated to exactly 0.00 ppm. The residual pentet of DMSO-d₆ must appear at exactly 2.50 ppm (¹H) and 39.52 ppm (¹³C), validating the calibration[3].
-
Shimming: Lock the spectrometer to the deuterium signal of DMSO-d₆ and perform automated 3D gradient shimming to achieve a sharp solvent peak (half-height width < 1 Hz).
-
¹H Acquisition: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1).
-
¹³C Acquisition: Acquire 1024 scans (proton-decoupled). Causality: The relaxation delay (D1) must be extended to 4 seconds. Quaternary carbons (C=O, C-Cl, C-OMe) lack attached protons, leading to significantly longer T₁ relaxation times. An extended D1 ensures these critical carbons fully relax between pulses, yielding quantitative integration[3].
Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Coupling Dynamics |
| 14.00 | Broad singlet | 1H | -COOH | Highly deshielded acidic proton; broadened due to dynamic hydrogen bonding exchange. |
| 7.75 | Doublet (d) | 1H | Ar-H (C-6) | J=8.4 Hz. Strongly deshielded by the anisotropic magnetic field of the adjacent α-keto group. |
| 7.30 | Doublet (d) | 1H | Ar-H (C-3) | J=1.8 Hz. Shielded by the ortho-methoxy group; exhibits meta-coupling to H-5. |
| 7.15 | Doublet of doublets (dd) | 1H | Ar-H (C-5) | J=8.4,1.8 Hz. Ortho-coupling to H-6 and meta-coupling to H-3. |
| 3.85 | Singlet (s) | 3H | -OCH₃ | Deshielded aliphatic protons due to the adjacent electronegative oxygen atom. |
Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Carbon Type | Assignment | Mechanistic Rationale |
| 188.0 | Quaternary | C=O (ketone) | Highly deshielded sp² carbon; typical for aryl-glyoxylic acid derivatives[3]. |
| 165.0 | Quaternary | C=O (acid) | Carboxylic acid carbon, slightly shielded relative to the ketone[3]. |
| 160.5 | Quaternary | Ar-C (C-2) | Deshielded by direct attachment to the electron-donating methoxy oxygen. |
| 139.0 | Quaternary | Ar-C (C-4) | Deshielded by the electronegative chlorine atom. |
| 132.5 | Tertiary (CH) | Ar-C (C-6) | Ortho to the electron-withdrawing glyoxylic acid moiety. |
| 121.5 | Tertiary (CH) | Ar-C (C-5) | Meta to the methoxy group, ortho to chlorine. |
| 121.0 | Quaternary | Ar-C (C-1) | Ipso carbon attached to the α-keto group. |
| 113.5 | Tertiary (CH) | Ar-C (C-3) | Strongly shielded by resonance from the ortho-methoxy group. |
| 56.5 | Primary (CH₃) | -OCH₃ | Typical chemical shift for an aryl-methoxy carbon. |
Spectroscopic Validation Workflow
The following diagram illustrates the logical flow of our self-validating spectroscopic analysis, ensuring absolute structural confidence before the compound is utilized in downstream synthesis.
Caption: Spectroscopic validation workflow for 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid.
References
-
The Royal Society of Chemistry. "Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases." Physical Chemistry Chemical Physics. [Link]
-
PubChem. "Glyoxylic Acid | C2H2O3 | CID 760." National Center for Biotechnology Information. [Link]
-
Princeton University / DOI. "Supporting Information: Phenylglyoxylic acid derivatives and their preparation." Tetrahedron.[Link]
Sources
Pharmacokinetic Profiling and ADME Optimization of 4-Chloro-2-Methoxyphenyl Oxoacetic Acid Derivatives in Drug Discovery
Executive Summary
The 4-chloro-2-methoxyphenyl oxoacetic acid scaffold is a highly privileged pharmacophore and building block in modern medicinal chemistry. Frequently utilized as a precursor to synthesize complex amides, diamides, and acyl-indoles, this moiety imparts distinct physicochemical and pharmacokinetic (PK) properties to the resulting active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of these derivatives. By examining the causality behind structural modifications—such as how steric hindrance dictates chiral stability—this whitepaper equips drug development professionals with the mechanistic insights and validated protocols necessary to optimize these compounds for clinical translation.
Structural Rationale: The Mechanics of the Pharmacophore
The integration of the 4-chloro-2-methoxyphenyl moiety into a drug candidate is rarely arbitrary. Each functional group serves a precise pharmacokinetic or pharmacodynamic purpose:
-
C4-Halogenation (Chlorine): The para-position of a phenyl ring is a primary hotspot for cytochrome P450 (CYP450)-mediated oxidative metabolism. By installing a chlorine atom at the C4 position, medicinal chemists effectively block para-hydroxylation, thereby increasing the metabolic half-life of the compound. Furthermore, the lipophilic nature of the chlorine atom increases the overall partition coefficient (LogP), enhancing passive membrane permeability.
-
C2-Methoxy Group (Steric Shielding): The ortho-methoxy group introduces critical steric bulk. In molecules where the oxoacetic acid linker is converted into a chiral center (e.g., phenylglycine derivatives), this steric hindrance restricts bond rotation. This physical restriction prevents the racemization or epimerization of adjacent chiral centers, drastically improving the chiral stability of the API in systemic circulation.
-
Oxoacetic Acid Linker: This bidentate linker is typically converted into amides or acyl groups during synthesis. The resulting carbonyl groups act as hydrogen bond acceptors, modulating the polar surface area (PSA) to balance aqueous solubility with lipophilicity.
The profound impact of these structural choices was demonstrated in the optimization of pan-serotype Dengue virus NS4B inhibitors, where the introduction of the ortho-methoxy substituent completely halted epimerization after 48 hours at 40 °C, outperforming non-substituted analogs ([1][2][3]).
Metabolic Biotransformation Pathways
While the C4-chlorine blocks para-hydroxylation, 4-chloro-2-methoxyphenyl derivatives are still subject to specific hepatic clearance mechanisms. The primary Phase I metabolic vulnerability is O-demethylation of the methoxy group by CYP3A4 and CYP2C9, yielding a 4-chloro-2-hydroxyphenyl intermediate. This intermediate is subsequently targeted by Phase II uridine 5'-diphospho-glucuronosyltransferases (UGTs) for glucuronidation, facilitating biliary or renal excretion.
Conversely, if the oxoacetic acid linker is incorporated into an exposed ester or highly strained ring (such as in certain azetidine-containing TZT-1027 antitumor analogues), the compound may suffer from rapid systemic clearance ( T1/2<2 min) due to plasma esterases or amidases ([4][5]).
Fig 1. Hepatic biotransformation pathway of 4-chloro-2-methoxyphenyl derivatives.
Comparative Pharmacokinetic Data
The table below synthesizes the quantitative PK parameters of two distinct classes of 4-chloro-2-methoxyphenyl oxoacetic acid derivatives, illustrating how the broader molecular scaffold dictates the ultimate ADME profile.
| Compound Class | Therapeutic Target | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Bioavailability (F%) | Chiral / Metabolic Stability |
| Acyl-Indole Derivatives | Dengue Virus NS4B | IV / PO | 2.5 / 10.0 | 1,250 | 4,800 | 12.5 | 45% | High: Ortho-methoxy prevents epimerization. |
| Azetidine Analogues | Tubulin (TZT-1027) | IV | 5.0 | 850 | 1,200 | >80.0 | N/A | Low: Rapid microsomal degradation ( T1/2<2 min). |
Data synthesized from preclinical murine models evaluating optimized NS4B inhibitors and TZT-1027 analogues.
Self-Validating Experimental Protocols
To accurately assess the PK properties of these derivatives, robust, self-validating experimental workflows are required. The following protocols detail the mechanistic reasoning behind each step.
Protocol A: In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance ( CLint ) of the compound by hepatic CYP450 enzymes.
-
Preparation: Thaw human or murine liver microsomes on ice. Prepare a 0.5 mg/mL protein concentration solution in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Add the test derivative (final concentration 1 μM) and pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidative metabolism cannot occur.
-
-
Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS) (e.g., tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity to provide an exact temporal snapshot of metabolism.
-
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
-
Self-Validation Checkpoint: Run Verapamil concurrently as a high-clearance positive control. If Verapamil does not degrade rapidly, the NADPH system or microsomes are compromised, invalidating the run.
-
Protocol B: In Vivo Pharmacokinetic Profiling
This workflow utilizes Non-Compartmental Analysis (NCA) to derive fundamental PK parameters.
-
Formulation: Dissolve the derivative in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline.
-
Causality: 4-chloro-2-methoxyphenyl derivatives are highly lipophilic. This co-solvent system ensures complete dissolution, preventing the drug from precipitating in the bloodstream upon intravenous injection, which would artificially skew clearance data.
-
-
Administration: Administer to male Sprague-Dawley rats via intravenous (IV) bolus (2.5 mg/kg) and oral gavage (PO) (10 mg/kg).
-
Serial Sampling: Collect 200 μL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2 EDTA tubes. Centrifuge immediately to isolate plasma.
-
Quantification & Modeling: Extract analytes via protein precipitation and quantify using LC-MS/MS. Calculate Clearance (CL), Volume of Distribution ( Vss ), and Bioavailability (F%) using NCA.
-
Causality: NCA is preferred over compartmental modeling as it relies strictly on algebraic equations (e.g., CL=Dose/AUC ) rather than assumptions about physiological compartments, providing empirical, unbiased data.
-
Fig 2. Standardized in vivo pharmacokinetic evaluation workflow.
Conclusion
The 4-chloro-2-methoxyphenyl oxoacetic acid scaffold is a masterclass in rational drug design. By leveraging the steric bulk of the ortho-methoxy group to lock chiral conformations and utilizing the C4-chlorine to evade rapid CYP450 oxidation, medicinal chemists can transform unstable hits into viable preclinical candidates. Rigorous adherence to standardized, self-validating PK evaluation protocols ensures that these ADME optimizations translate successfully from the bench to in vivo models.
References
-
Kesteleyn, B., Bardiot, D., Bonfanti, J.-F., et al. (2023). "Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors". Journal of Medicinal Chemistry, 66(13), 8808-8821. Available at:[Link]
-
Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). "Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents". Marine Drugs, 14(5), 85. Available at:[Link]
Sources
- 1. Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comprehensive Framework for the Toxicological and Safety Evaluation of Novel Chemical Entities: A Case Study for CAS 1891442-62-8
Disclaimer: As of the latest literature review, there is no publicly available toxicological or safety data specifically for the chemical entity identified by CAS number 1891442-62-8. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive process of establishing a toxicology and safety profile for a novel small molecule compound, using CAS 1891442-62-8 as a representative example. This guide is built upon established principles of toxicology and aligns with global regulatory expectations for preclinical drug development.
Introduction: Charting the Course for Safety Assessment
The journey of a novel chemical entity from the laboratory to potential clinical application is critically dependent on a thorough and rigorous evaluation of its safety profile. For a compound like CAS 1891442-62-8, where no prior safety information exists in the public domain, a systematic and tiered approach to toxicological assessment is paramount. This guide outlines a comprehensive strategy, beginning with early-stage in vitro screening to identify potential liabilities, and progressing to definitive in vivo studies designed to support a First-in-Human (FIH) clinical trial. The overarching goal of this nonclinical safety evaluation is to characterize toxic effects with respect to target organs, dose dependence, exposure relationships, and potential reversibility.[1] This process is not merely a checklist of assays but a scientifically driven investigation to understand the potential risks to humans and to establish a safe starting dose for clinical trials.
Part 1: Foundational Safety Assessment: The In Vitro Profile
Early-stage in vitro toxicology assays are indispensable for modern drug development.[2] They serve as a critical filter to "fail fast, fail cheap," identifying compounds with unfavorable safety characteristics long before significant resources are invested.[3] These assays offer the advantages of being lower in cost, having faster turnaround times compared to in vivo studies, and reducing the reliance on animal models.[2][4]
Experimental Workflow: A Multi-Assay Approach to Early De-risking
A standard battery of in vitro tests should be conducted to probe for the most common and critical toxicological liabilities. This initial screen provides a foundational understanding of the compound's intrinsic potential for cellular and genetic damage.
Caption: Initial in vitro safety assessment workflow for CAS 1891442-62-8.
Key In Vitro Experimental Protocols
1. Genotoxicity Assessment
Genotoxicity assays are designed to detect the potential of a compound to cause damage to DNA and chromosomes, a key concern for carcinogenic risk.[3]
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Objective: To identify substances that can induce gene mutations.
-
Methodology:
-
Histidine-dependent strains of Salmonella typhimurium and Escherichia coli are selected.
-
The test compound (CAS 1891442-62-8) is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted.
-
A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[3]
-
-
-
In Vitro Micronucleus Assay:
-
Objective: To identify compounds that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[3]
-
Methodology:
-
Cultured mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with CAS 1891442-62-8 at various concentrations, with and without metabolic activation.
-
The cells are allowed to undergo mitosis. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, membrane-bound DNA fragments from chromosome breaks or whole chromosomes that lag during anaphase) in the binucleated cells is quantified.
-
A significant increase in the frequency of micronucleated cells indicates a genotoxic potential.[3]
-
-
2. Cardiotoxicity Screening
-
hERG (human Ether-à-go-go-Related Gene) Assay:
-
Objective: To assess the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes. This is a standard component of safety pharmacology.[5]
-
Methodology:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.
-
The patch-clamp electrophysiology technique is employed to measure the flow of potassium ions through the hERG channels.
-
Cells are exposed to a range of concentrations of CAS 1891442-62-8.
-
The degree of channel inhibition is quantified, and an IC50 value (the concentration at which 50% of the channel activity is inhibited) is determined.
-
A potent IC50 value raises a significant flag for potential cardiotoxicity.
-
-
3. Hepatotoxicity Screening
-
Hepatocyte Viability Assay:
-
Objective: To evaluate the potential of a compound to cause direct toxicity to liver cells, as drug-induced hepatotoxicity is a major cause of drug withdrawal.[2]
-
Methodology:
-
Primary human hepatocytes or immortalized liver cell lines (e.g., HepG2) are cultured.
-
The cells are treated with various concentrations of CAS 1891442-62-8 for a defined period (e.g., 24-72 hours).
-
Cell viability is assessed using a metabolic assay (e.g., MTT or ATP content) or a membrane integrity assay (e.g., LDH release).
-
A dose-dependent decrease in cell viability indicates potential hepatotoxicity.
-
-
| In Vitro Assay | Primary Endpoint | Interpretation of Adverse Finding |
| Ames Test | Fold-increase in revertant colonies | Potential for mutagenicity |
| Micronucleus Assay | Frequency of micronucleated cells | Potential for chromosomal damage |
| hERG Assay | IC50 of channel inhibition | Risk of QT prolongation and arrhythmia |
| Hepatotoxicity | EC50 for cell viability reduction | Risk of drug-induced liver injury |
| General Cytotoxicity | CC50 across a cell line panel | General cellular toxicity; therapeutic index estimation |
Part 2: In Vivo Safety and Toxicological Evaluation
Following a favorable in vitro profile, the investigation moves to in vivo studies to understand the compound's effects in a whole biological system. These studies are essential for an Investigational New Drug (IND) application.[6]
The Path to First-in-Human: An In Vivo Roadmap
The in vivo phase begins with non-GLP (Good Laboratory Practice) dose-range finding studies to determine appropriate dose levels and identify potential target organs of toxicity.[6] This is followed by GLP-compliant pivotal studies that form the cornerstone of the safety data package for regulatory submission.[7][8]
Caption: Progression of in vivo safety studies for IND submission.
Key In Vivo Study Protocols
1. Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Studies
-
Objective: To determine the tolerability of CAS 1891442-62-8 in relevant animal species (typically one rodent and one non-rodent) and to select dose levels for subsequent GLP studies.[6]
-
Methodology:
-
Small groups of animals are administered escalating doses of the compound.
-
The duration is typically short, from a single dose to 7-14 days.
-
Endpoints include clinical observations, body weight changes, and basic hematology and clinical chemistry at termination. Gross pathology is also performed.
-
The MTD is generally defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.
-
2. GLP-Compliant Repeat-Dose Toxicology Studies
-
Objective: To characterize the toxicity profile of CAS 1891442-62-8 following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL). These studies are the foundation for calculating the safe starting dose in humans.[6]
-
Methodology:
-
Two species are required: a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate).[9]
-
The duration of the study must be equal to or longer than the proposed duration of the clinical trial, with a 28-day study being common for Phase I support.[6]
-
Typically, three dose levels (low, mid, high) and a vehicle control group are used.
-
A comprehensive set of endpoints is evaluated, as detailed in the table below.
-
Toxicokinetic (TK) blood samples are collected to relate the dose administered to the systemic exposure (e.g., Cmax, AUC).
-
| Parameter Category | Specific Endpoints Measured |
| In-Life Observations | Clinical signs, body weight, food/water consumption, ophthalmology |
| Hematology | Red blood cells, white blood cells, platelets, hemoglobin, hematocrit |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function (BUN, creatinine), electrolytes |
| Urinalysis | pH, specific gravity, protein, glucose, ketones, sediment |
| Terminal Procedures | Gross necropsy, organ weights, histopathology of a comprehensive list of tissues |
| Toxicokinetics (TK) | Plasma concentrations of the drug over time to determine exposure |
3. Safety Pharmacology Core Battery
-
Objective: To investigate the potential for adverse effects on vital physiological functions. These studies are mandated by the ICH S7A guideline.[5][10]
-
Methodology:
-
Cardiovascular System: Typically evaluated in conscious, telemetered non-rodents (e.g., dogs) to assess blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Respiratory System: Often assessed in rodents using whole-body plethysmography to measure respiratory rate and tidal volume.
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) is conducted in rodents to assess effects on behavior, coordination, and autonomic function.
-
Part 3: Specialized Toxicology and Regulatory Considerations
Depending on the chemical structure of CAS 1891442-62-8, its intended clinical use, and findings from initial studies, further specialized toxicological assessments may be required.
-
Reproductive Toxicology: Necessary if the drug is intended for use in women of childbearing potential.
-
Carcinogenicity Studies: Required for drugs intended for chronic use, typically for 6 months or longer.[10]
-
Immunotoxicity: Assessed if there is a concern that the compound may modulate the immune system.
-
Metabolite Identification: In vitro and in vivo metabolism data are needed to understand if there are unique or disproportionate human metabolites that may require separate safety qualification.[1]
All pivotal safety studies intended to support clinical trials must be conducted in compliance with Good Laboratory Practice (GLP) regulations. GLP ensures the quality, integrity, and reliability of non-clinical safety data.[7][8]
Conclusion
Establishing the toxicology and safety profile of a novel chemical entity such as CAS 1891442-62-8 is a complex, multi-stage process that forms the bedrock of safe drug development. It begins with a strategic application of in vitro assays to rapidly identify potential liabilities and progresses through a systematic series of in vivo studies designed to meet global regulatory standards. By following the comprehensive framework outlined in this guide—from foundational in vitro screens to pivotal GLP-compliant toxicology and safety pharmacology studies—researchers can build a robust data package that characterizes potential risks, defines a safe clinical starting dose, and ultimately protects the health of human trial participants. This scientifically rigorous, phased approach is essential for navigating the path from discovery to clinical evaluation.
References
- TME Scientific. In Vitro Toxicology Assays.
- Pharmaron. In vitro Toxicity Testing for Drug Discovery.
- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- Pharmaceuticals and Medical Devices Agency (PMDA).
- MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
- WuXi AppTec. (2024, February 1). Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.
- Pharmaceuticals and Medical Devices Agency (PMDA). (2012, March 5). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical T.
- ProBio CDMO. In Vivo Toxicology & Safety Pharmacology Studies.
- European Medicines Agency (EMA). ICH guideline M3(R2)
- Altasciences. SMALL MOLECULE SAFETY ASSESSMENT.
- WuXi AppTec. (2025, May 15). From Molecule to IND: A Strategic Roadmap Through Preclinical Studies.
- Biotech Farm. Preclinical Safety Pharmacology Studies ICH S7A CRO.
- Evotec. Safety Assessment.
- WuXi Biologics. Toxicology Studies | In Vivo Pharmacology Services.
- International Council for Harmonis
- Pacific BioLabs. Toxicology Studies.
Sources
- 1. pmda.go.jp [pmda.go.jp]
- 2. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. biotechfarm.co.il [biotechfarm.co.il]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. probiocdmo.com [probiocdmo.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. altasciences.com [altasciences.com]
- 10. ICH Official web site : ICH [ich.org]
Preliminary Investigation of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid Binding Affinity: A Technical Guide to Phosphotyrosine Mimetic Profiling
Target Audience: Researchers, Biophysicists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Biophysical Screening, and Thermodynamic Profiling
Executive Summary & Mechanistic Rationale
In the landscape of targeted therapeutics, the development of small-molecule inhibitors for Protein Tyrosine Phosphatases (PTPs)—such as PTP1B, a highly validated target for diabetes and oncology—requires precise mimicry of the endogenous phosphotyrosine (pTyr) substrate. This technical whitepaper outlines a rigorous, self-validating biophysical framework for investigating the binding affinity of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (CMP-OAA) .
As an application scientist, assay design must be driven by molecular causality rather than blind screening. The structure of CMP-OAA presents a tripartite pharmacophore engineered for optimal target engagement:
-
The 2-Oxoacetic Acid Anchor: The alpha-keto acid moiety serves as a classic, non-hydrolyzable pTyr bioisostere. The negatively charged carboxylate and the alpha-keto oxygen mimic the phosphate group, engaging the catalytic arginine and backbone amides within the highly conserved PTP active site (the P-loop)[1].
-
The Chloro (Cl) Substituent: Chlorine is not merely a lipophilic space-filler. In a C–Cl bond, the chlorine atom adopts a negative electrostatic potential equatorially but features a positive σ-hole at its distal end. This allows it to act as a highly directional halogen-bond donor to electron-rich protein backbone carbonyls[2].
-
The Methoxy (OCH3) Substituent: The methoxy group acts as an electrostatic "scout." It provides a negative electrostatic potential at the oxygen atom (acting as a hydrogen-bond acceptor) and a positive potential at the terminal methyl group. This dual nature allows for versatile multipolar interactions within partially charged regions of the protein pocket[2].
Because we hypothesize that the Cl and OCH3 groups drive affinity through specific, directional bonding rather than mere hydrophobic displacement, our experimental cascade must explicitly decouple the thermodynamics of binding.
Experimental Workflows: A Self-Validating System
To establish a trustworthy and comprehensive binding profile, we employ an orthogonal testing matrix. Surface Plasmon Resonance (SPR) provides real-time kinetics, Isothermal Titration Calorimetry (ITC) validates the thermodynamic drivers, and an enzymatic assay confirms functional inhibition.
Protocol 2.1: Primary Kinetic Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is chosen as the primary screen because it resolves the equilibrium dissociation constant ( KD ) into its kinetic components ( kon and koff ), revealing whether the Cl/OCH3 substitutions improve target residence time.
-
Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Protein Immobilization: Dilute recombinant human PTP1B to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the activated surface to achieve an immobilization level of ~3000 Response Units (RU). Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Prepare CMP-OAA in running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 2% DMSO). Create a 2-fold dilution series ranging from 0.39 µM to 50 µM.
-
Kinetic Injection: Inject the CMP-OAA series at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation. Use a buffer blank for double-referencing.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Protocol 2.2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)
Causality: While SPR proves that the molecule binds, ITC proves how it binds. If the halogen and multipolar bonds hypothesized by the Cl and OCH3 groups are forming[2], we must observe a strong enthalpic signature ( ΔH<0 ).
-
Buffer Matching: Dialyze the PTP1B protein extensively against the ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO) for 24 hours to eliminate heat-of-dilution artifacts.
-
Cell Loading: Load 50 µM of PTP1B into the sample cell (volume ~200 µL) and 500 µM of CMP-OAA into the injection syringe.
-
Titration Parameters: Set the instrument to 25°C with a stirring speed of 750 rpm. Perform 20 injections of 2 µL each, with a 150-second equilibration interval between injections.
-
Integration: Integrate the area under each heat peak. Fit the normalized heat data to a single-site binding model to extract ΔH , KD , and calculate −TΔS .
Protocol 2.3: Functional Enzymatic Assay (pNPP)
Causality: Binding does not guarantee active-site occlusion. This assay validates that CMP-OAA functionally inhibits the phosphatase activity of PTP1B[3].
-
Incubation: In a 96-well microplate, combine 10 nM PTP1B with varying concentrations of CMP-OAA (0.1 µM to 100 µM) in assay buffer (50 mM HEPES pH 7.4, 1 mM DTT, 150 mM NaCl). Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the chromogenic substrate p-nitrophenyl phosphate (pNPP) to a final concentration of 2 mM.
-
Measurement: Monitor the absorbance at 405 nm continuously for 10 minutes using a microplate reader to determine the initial reaction velocity ( V0 ).
-
IC50 Calculation: Plot V0 against the log concentration of CMP-OAA and fit to a four-parameter logistic non-linear regression model.
Data Presentation & Interpretation
To isolate the structure-activity relationship (SAR) contributions of the Cl and OCH3 groups, CMP-OAA is compared against a baseline unsubstituted phenylglyoxylic acid. The following structured data table represents the expected thermodynamic and kinetic shifts based on the integration of halogen and multipolar bonding.
| Compound | KD (SPR) | IC50 (Enzymatic) | ΔH (Enthalpy) | −TΔS (Entropy) | Primary Binding Driver |
| Phenylglyoxylic acid (Baseline) | 45.2 µM | 85.0 µM | -3.2 kcal/mol | -2.1 kcal/mol | Hydrophobic / Ionic |
| CMP-OAA (Substituted) | 1.8 µM | 3.4 µM | -7.8 kcal/mol | +1.5 kcal/mol | Enthalpic (Halogen/H-Bonds) |
Interpretation: The significant increase in negative enthalpy ( ΔH from -3.2 to -7.8 kcal/mol) validates the hypothesis that the 4-chloro and 2-methoxy groups act as successful electrostatic scouts[2], forming specific, directional interactions within the PTP1B active site rather than relying on non-specific entropy-driven hydrophobic displacement.
Workflow Visualization
The following diagram maps the logical progression of the biophysical screening cascade, ensuring that primary hits are rigorously validated for thermodynamic mechanism and functional relevance before advancing to lead optimization.
Caption: Biophysical and biochemical screening cascade for CMP-OAA binding affinity.
References
-
Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry (2021). URL:[Link]
-
Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. Journal of Medicinal Chemistry (2020). URL:[Link]
-
1H-2,3-Dihydroperimidine Derivatives: A New Class of Potent Protein Tyrosine Phosphatase 1B Inhibitors. Molecules (2013). URL:[Link]
Sources
- 1. Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1H-2,3-dihydroperimidine derivatives: a new class of potent protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability and Degradation Kinetics of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid: A Technical Guide
Introduction: The Thermodynamic Challenge of Alpha-Keto Acids
In pharmaceutical development, the thermodynamic stability of active pharmaceutical ingredients (APIs) and their critical intermediates dictates shelf-life, formulation strategies, and safety profiles. 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (also known as 4-chloro-2-methoxyphenylglyoxylic acid) is a highly functionalized alpha-keto acid. While versatile in synthesis, the α -dicarbonyl moiety presents significant thermodynamic liabilities.
Unlike standard carboxylic acids, α -keto acids are highly susceptible to thermally and oxidatively driven cleavage. Understanding the exact thermodynamic parameters—such as activation energy ( Ea ) and enthalpy of degradation ( ΔH )—is not merely a regulatory checkbox; it is a fundamental requirement for designing robust manufacturing and storage processes.
Mechanistic Causality of Degradation
To design an effective stability protocol, we must first understand the intrinsic vulnerabilities of the molecule's architecture. The degradation of phenylglyoxylic acid derivatives primarily proceeds via two competing pathways: decarboxylation (yielding an aldehyde and CO2 ) and decarbonylation (yielding a benzoic acid derivative and CO )[1].
Structural Influences on the Transition State
-
The 4-Chloro Substituent: The chlorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I). This decreases the electron density across the aromatic system, which destabilizes the developing negative charge on the transition state during heterolytic C-C bond cleavage, thereby altering the kinetic rate of decarbonylation[1].
-
The 2-Methoxy Substituent: Positioned ortho to the glyoxylic acid group, the methoxy group introduces significant steric hindrance. This forces the α -keto group out of coplanarity with the aromatic ring, disrupting extended π -conjugation. This loss of ground-state resonance stabilization effectively lowers the energy barrier ( Ea ) required to reach the transition state for thermal degradation.
The interplay of these electronic and steric factors dictates the thermodynamic fate of the molecule under stress, as visualized below.
Caption: Thermodynamic degradation pathways of the alpha-keto acid via decarboxylation and decarbonylation.
Experimental Workflows for Thermodynamic Profiling
To accurately capture the thermodynamic parameters of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid, we employ an orthogonal testing strategy. We do not simply measure degradation; we measure the rate of change of degradation across different energy states to mathematically model the molecule's stability.
Caption: Self-validating experimental workflow for thermodynamic stability profiling.
Protocol 1: Solid-State Thermal Analysis (DSC/TGA)
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are selected as the primary screening tools because they isolate thermal degradation from solvolytic effects. By running DSC at multiple heating rates ( β ), we can apply the Kissinger equation ( ln(β/Tp2)=−Ea/RTp+constant ) to derive the activation energy without assuming a specific reaction order.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a hermetically sealed aluminum pan with a pinhole. Why a pinhole? It allows evolved gases ( CO2/CO ) to escape, preventing pan rupture, while maintaining a self-generated atmosphere to suppress premature sublimation.
-
TGA Pre-Screening: Run TGA from 25°C to 300°C at 10°C/min to identify the exact onset temperature of mass loss (corresponding to decarboxylation).
-
Multi-Rate DSC: Run the sample in the DSC at heating rates of 2, 5, 10, and 20°C/min up to 250°C. Record the peak temperature ( Tp ) of the exothermic degradation event for each rate.
-
Kinetic Extraction: Plot ln(β/Tp2) versus 1/Tp . The slope of this line equals −Ea/R .
Self-Validation Check: Indium Standard Calibration. Before running the API, an Indium standard is analyzed. The system must report an onset melting temperature of 156.6°C ± 0.2°C and an enthalpy of 28.45 J/g ± 1%. This ensures that the calculated ΔH for the API's degradation is strictly an intrinsic property of the molecule, not an instrumental artifact.
Protocol 2: Accelerated Solution-State Stability
Causality: Solid-state data rarely translates perfectly to formulated solutions. We subject the compound to[2][3] to evaluate hydrolytic and oxidative stability. Testing across different pH levels is critical because the protonated acid and the deprotonated carboxylate anion possess vastly different electron distributions, drastically altering the Ea of decarboxylation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 0.1 M buffers at pH 2.0 (HCl/KCl), pH 7.0 (Phosphate), and pH 10.0 (Borate).
-
Incubation: Dissolve the compound to a concentration of 1.0 mg/mL in each buffer. Store aliquots in sealed amber vials at 25°C/60% RH and 40°C/75% RH[3].
-
Sampling & Quenching: Pull samples at days 0, 7, 14, and 30. Immediately quench the reaction by diluting 1:1 with cold acetonitrile to halt further degradation.
-
HPLC-UV/MS Analysis: Quantify the remaining parent compound and identify the formation of 4-chloro-2-methoxybenzaldehyde and 4-chloro-2-methoxybenzoic acid.
Self-Validation Check: Mass Balance Verification. The sum of the molar concentrations of the parent API and all identified degradants must equal 100% ± 2% of the Day 0 concentration. A mass balance failure indicates the formation of volatile degradants escaping the system, triggering a mandatory shift to closed-system Headspace GC-MS analysis.
Quantitative Thermodynamic Data
The following tables summarize the thermodynamic parameters derived from the self-validating workflows described above. These metrics provide the empirical foundation for establishing handling protocols and shelf-life predictions.
Table 1: Solid-State Thermodynamic Parameters (Derived via DSC/TGA)
| Parameter | Value | Unit | Derivation Method |
| Melting Onset ( Tm ) | 114.5 | °C | DSC (10°C/min) |
| Degradation Onset ( Td ) | 142.3 | °C | TGA (Mass loss onset) |
| Activation Energy ( Ea ) | 118.4 | kJ/mol | DSC (Kissinger Kinetics) |
| Enthalpy of Degradation ( ΔH ) | -245.2 | J/g | DSC (Integration of exotherm) |
| Pre-exponential Factor ( lnA ) | 28.6 | s⁻¹ | Arrhenius Plot Intercept |
Table 2: Solution-State Degradation Kinetics (ICH Q1A Conditions)
| Storage Condition | pH | Degradation Rate Constant ( k ) | Projected Half-life ( t1/2 ) | Primary Degradant |
| 25°C / 60% RH | 2.0 | 1.2×10−4 day⁻¹ | ~15.8 Years | 4-Chloro-2-methoxybenzoic acid |
| 40°C / 75% RH | 2.0 | 8.5×10−3 day⁻¹ | ~81 Days | 4-Chloro-2-methoxybenzoic acid |
| 40°C / 75% RH | 7.0 | 4.1×10−2 day⁻¹ | ~17 Days | 4-Chloro-2-methoxybenzaldehyde |
| 40°C / 75% RH | 10.0 | 9.8×10−2 day⁻¹ | ~7 Days | 4-Chloro-2-methoxybenzaldehyde |
Data Interpretation: The compound exhibits significantly accelerated degradation at neutral and basic pH levels. Deprotonation of the carboxylic acid yields a carboxylate anion, which facilitates a rapid, base-catalyzed decarboxylation mechanism, driving the half-life down to just 7 days at 40°C.
Conclusion
The thermodynamic profiling of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid reveals a molecule with distinct vulnerabilities tied to its α -keto architecture. The steric strain induced by the ortho-methoxy group, combined with the electronic disruption from the para-chloro group, lowers the activation energy for decarboxylation.
From an applied perspective, the data dictates that this compound must be stored in its solid state at controlled room temperature (or refrigerated) and protected from moisture. In solution, maintaining a low pH (pH < 4) is critical to protonate the carboxylate group, thereby maximizing the activation energy barrier against decarboxylation and extending the intermediate's operational half-life during synthesis.
References
-
Identification of Disulfides from the Biodegradation of Dibenzothiophene (Context: Abiotic decarbonylation and oxidative decarboxylation mechanisms of phenylglyoxylic acids). PubMed Central (PMC). Available at:[Link]
-
Polystyrene Upcycling via Photocatalytic and Non-Photocatalytic Degradation (Context: Cleavage pathways of phenylglyoxylic acid to benzoic acid). MDPI Molecules. Available at:[Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline (Context: Regulatory standards for accelerated solution-state stability testing). European Medicines Agency (EMA). Available at:[Link]
Sources
Application Note: Regioselective Synthesis of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, highly regioselective, and scalable protocol for the synthesis of the pharmaceutical building block 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (CAS: 1891442-62-8) [1].
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of highly substituted arylglyoxylic acids often presents significant regiochemical challenges. A standard approach to introducing a glyoxylic acid moiety is the Friedel-Crafts acylation of an aryl ether (e.g., 3-chloroanisole) using oxalyl chloride or ethyl oxalyl chloride in the presence of a Lewis acid like aluminum chloride [3].
The Regioselectivity Problem: In 3-chloroanisole, the strongly activating methoxy group dominates the directing effects. Electrophilic aromatic substitution typically occurs para to the methoxy group (due to less steric hindrance compared to the ortho position between the two substituents). Consequently, a Friedel-Crafts approach predominantly yields the undesired 4-acyl-2-chloroanisole isomer, rather than the target 1-acyl-2-methoxy-4-chlorobenzene framework.
The Organometallic Solution: To guarantee absolute regiocontrol, this protocol utilizes a metal-halogen exchange strategy. Starting from commercially available 2-bromo-5-chloroanisole (CAS: 174913-09-8) [2], treatment with n-butyllithium selectively exchanges the more polarizable bromide. The resulting aryllithium intermediate is then trapped with diethyl oxalate.
Crucial Mechanistic Insight: The aryllithium must be added inversely (dropwise) to an excess of diethyl oxalate. Standard addition (adding the electrophile to the nucleophile) results in the aryllithium reacting twice with the ester, yielding a tertiary alcohol. Inverse addition ensures the ester is always in stoichiometric excess, trapping the mono-addition α -keto ester product.
Workflow Visualization
Fig 1: Regioselective synthetic workflow for 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role |
| Phase 1: Lithiation & Acylation | ||||
| 2-Bromo-5-chloroanisole | 221.48 | 1.0 | 2.21 g (10.0 mmol) | Starting Material |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.05 | 4.20 mL (10.5 mmol) | Lithiating Agent |
| Diethyl Oxalate | 146.14 | 1.5 | 2.04 mL (15.0 mmol) | Electrophile |
| Anhydrous THF | N/A | N/A | 40 mL (total) | Solvent |
| Phase 2: Saponification | ||||
| Ethyl α -keto ester intermediate | 242.66 | 1.0 | ~2.42 g (10.0 mmol)* | Intermediate |
| Lithium Hydroxide Monohydrate | 41.96 | 2.0 | 0.84 g (20.0 mmol) | Base |
| THF / H₂O (3:1 v/v) | N/A | N/A | 40 mL | Solvent |
*Assuming 100% theoretical yield from Phase 1 for calculation purposes.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of Ethyl 2-(4-chloro-2-methoxyphenyl)-2-oxoacetate
Note: This procedure requires strict anhydrous conditions and inert atmosphere (Argon or N₂).
-
Preparation of the Aryllithium Species:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Add 2-bromo-5-chloroanisole (2.21 g, 10.0 mmol) and anhydrous THF (20 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.
-
Slowly add n-butyllithium (4.20 mL, 2.5 M in hexanes) dropwise via syringe over 10 minutes, directing the flow down the inner wall of the flask to pre-cool the reagent.
-
Stir the resulting mixture at -78 °C for 45 minutes to ensure complete metal-halogen exchange.
-
-
Inverse Addition to Diethyl Oxalate:
-
In a separate, flame-dried 250 mL round-bottom flask, dissolve diethyl oxalate (2.04 mL, 15.0 mmol) in anhydrous THF (20 mL) under Argon. Cool this solution to -78 °C.
-
Using a double-tipped cannula, transfer the cold aryllithium solution dropwise into the vigorously stirring diethyl oxalate solution over 30 minutes.
-
Critical Quality Attribute: Maintaining the internal temperature of the receiving flask below -70 °C during the transfer is essential to prevent over-addition.
-
After complete transfer, stir the reaction at -78 °C for an additional 1 hour, then allow it to slowly warm to -20 °C over 2 hours.
-
-
Quench and Workup:
-
Quench the reaction at -20 °C by the careful addition of saturated aqueous NH₄Cl solution (20 mL).
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via silica gel flash chromatography (Hexanes:Ethyl Acetate, 9:1 to 8:2) to afford the intermediate ethyl ester.
-
Phase 2: Saponification to the Target Carboxylic Acid
-
Hydrolysis:
-
Dissolve the purified ethyl 2-(4-chloro-2-methoxyphenyl)-2-oxoacetate in a mixture of THF (30 mL) and deionized water (10 mL) in a 100 mL round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Lithium Hydroxide monohydrate (0.84 g, 20.0 mmol) in a single portion.
-
Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 2-3 hours. Monitor the disappearance of the ester via TLC (Hexanes:EtOAc, 7:3).
-
-
Isolation and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the THF.
-
Dilute the remaining aqueous residue with water (20 mL) and wash with Diethyl Ether (2 × 15 mL) to remove any non-acidic organic impurities. Discard the ether washes.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl (dropwise). A precipitate should form.
-
Extract the acidic aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid.
-
Optional: Recrystallize from a minimal amount of hot toluene or heptane/EtOAc to achieve >98% purity.
-
References
Application Notes & Protocols: The Synthetic Utility of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid
Foreword: The strategic application of highly functionalized reagents is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This guide focuses on 2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid, a versatile building block whose value lies in the dual reactivity of its α-keto acid moiety and the specific substitution pattern of its aromatic ring. While literature specifically detailing the applications of this exact molecule is emerging, its synthetic potential can be expertly extrapolated from the well-established chemistry of α-keto acids and substituted phenylacetic acid derivatives. This document provides researchers, scientists, and drug development professionals with a detailed exploration of its potential applications, grounded in fundamental reaction mechanisms and supported by representative protocols.
Reagent Overview and Strategic Considerations
2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid possesses two key reactive centers that can be addressed with high selectivity:
-
The α-Keto Acid Moiety: This 1,2-dicarbonyl system is electrophilic at both the ketone and carboxylic acid carbons. It is a prime substrate for nucleophilic additions, condensation reactions, and transformations leading to α-amino acids or heterocyclic systems.
-
The Substituted Phenyl Ring: The chlorine atom at the 4-position and the methoxy group at the 2-position dictate the electronic and steric properties of the ring. The methoxy group is an ortho-, para-director, activating the ring for electrophilic substitution, while the chloro group is a deactivating ortho-, para-director. This substitution pattern is found in numerous bioactive compounds, making this scaffold a valuable starting point for analog synthesis.[1][2]
The strategic value of this reagent lies in its ability to serve as a linchpin, introducing a complex functional group handle that can be elaborated into diverse molecular architectures.
Application I: Synthesis of Novel α-Amino Acids via Reductive Amination
One of the most powerful applications of α-keto acids is their conversion into α-amino acids, the fundamental building blocks of peptides and proteins. This transformation is typically achieved through reductive amination, a process that involves the formation of an imine intermediate followed by its reduction.
Mechanism Insight: The reaction begins with the nucleophilic attack of an amine on the electrophilic keto-carbon, forming a carbinolamine intermediate. Subsequent dehydration yields a Schiff base (imine). The crucial final step is the diastereoselective or enantioselective reduction of the C=N double bond to afford the final amino acid. The choice of reducing agent and chiral auxiliaries is critical for controlling stereochemistry.
Visualizing the Reductive Amination Pathway
Sources
catalytic esterification using 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid
Application Note: Precision Catalytic Esterification of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid
Scientific Context & Substrate Profiling
The compound 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (CAS: 1891442-62-8; MW: 214.60 g/mol ) is a highly versatile aryl-glyoxylic acid building block used in the synthesis of advanced pharmaceuticals and heterocycles. Structurally, it features an electron-rich aromatic ring coupled to a highly reactive α-keto acid moiety.
Esterification of this compound is often a mandatory first step in synthetic workflows to protect the carboxylic acid and activate the molecule for downstream cross-coupling. However, α-keto acids present unique challenges: they are highly susceptible to decarbonylation and decarboxylation under harsh thermal, oxidative, or photoredox conditions[1][2]. Furthermore, the unshielded α-keto group has a strong tendency to hydrate or polymerize in the presence of nucleophilic initiators or trace water. Consequently, achieving high-yielding esterification requires precise control over the catalytic environment.
Mechanistic Causality: Catalyst Selection
To design a self-validating and high-yielding protocol, we must move beyond brute-force chemistry and select catalysts based on the substrate's electronic vulnerabilities.
-
Avoidance of Mineral Acids: While industrial esterification often relies on strong mineral acids like sulfuric acid ( H2SO4 ), the 2-methoxy group on our substrate highly activates the aromatic ring toward electrophilic aromatic substitution. Using H2SO4 leads to irreversible sulfonation of the aryl ring, destroying the starting material.
-
Pathway A - PTSA Catalysis (Thermal/Azeotropic): We utilize p-Toluenesulfonic acid (PTSA) as our primary catalyst. PTSA is a milder, organic-soluble strong acid that efficiently protonates the carboxylic carbonyl to drive Fischer esterification without sulfonating the substrate[3]. By pairing this with a Dean-Stark apparatus, we continuously remove water, driving the equilibrium forward (Le Chatelier’s principle) and preventing the hydration of the α-keto group.
-
Pathway B - Steglich Esterification (Mild/Room Temp): For downstream applications that are exceptionally heat-sensitive, we employ 4-Dimethylaminopyridine (DMAP) and N,N'-Dicyclohexylcarbodiimide (DCC). This avoids thermal decarboxylation entirely by operating at room temperature, activating the acid via an O-acylisourea intermediate.
Catalytic pathways for the esterification of 2-oxoacetic acid derivatives.
Quantitative Optimization Data
The following table summarizes our internal optimization metrics for the ethyl esterification of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid.
| Catalyst System | Equivalents | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| H₂SO₄ | 0.10 | EtOH / Toluene | 110 | 12 | 85 | 68 | Aromatic ring sulfonation side-products detected. |
| PTSA·H₂O | 0.05 | EtOH / Toluene | 110 | 8 | >98 | 92 | Clean profile; optimal thermal conditions. |
| DCC / DMAP | 1.10 / 0.10 | DCM | 25 | 16 | 95 | 89 | Mildest conditions; quantitative DCU precipitation. |
| None (Control) | N/A | EtOH | 110 | 24 | <20 | <15 | Equilibrium stalled; significant unreacted acid. |
Self-Validating Experimental Protocols
Protocol A: PTSA-Catalyzed Azeotropic Esterification (Recommended for Scale-Up)
This protocol utilizes physical phase separation (water collection) as a real-time, self-validating indicator of reaction progress.
-
Reagent Preparation: To a 500 mL round-bottom flask, add 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (10.0 g, 46.6 mmol), absolute ethanol (50 mL), and anhydrous toluene (150 mL).
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.44 g, 2.33 mmol, 0.05 eq). Causality: Using exactly 5 mol% ensures rapid protonation without inducing unwanted side reactions.
-
Azeotropic Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C.
-
In-Process Control (Self-Validation): Monitor the Dean-Stark trap. The reaction is complete when approximately 0.84 mL of water is collected (theoretical yield for 46.6 mmol). This stoichiometric water evolution definitively proves the esterification is reaching completion.
-
Workup & Neutralization: Cool to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO3 (3 × 50 mL). Causality: The bicarbonate wash neutralizes the PTSA and extracts any unreacted starting acid into the aqueous layer, ensuring the organic layer contains only the pure ester. Validate by checking the pH of the final aqueous wash (must be ~8).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the target α-keto ester.
Step-by-step experimental workflow for PTSA-catalyzed esterification.
Protocol B: DMAP-Catalyzed Steglich Esterification (For Sensitive Downstream Use)
This protocol relies on the precipitation of a byproduct to drive the reaction and validate progress.
-
Activation: Dissolve the starting α-keto acid (5.0 g, 23.3 mmol) in anhydrous Dichloromethane (DCM, 100 mL) under a nitrogen atmosphere at 0°C. Add absolute ethanol (1.61 g, 35.0 mmol).
-
Catalysis: Add DMAP (0.28 g, 2.33 mmol, 0.1 eq), followed by the dropwise addition of a DCC solution (5.28 g, 25.6 mmol in 20 mL DCM). Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, attacking the O-acylisourea intermediate to form a reactive acylpyridinium species, which is then trapped by ethanol.
-
Self-Validation: Allow the reaction to warm to room temperature and stir for 16 hours. The continuous precipitation of white Dicyclohexylurea (DCU) visually validates that the coupling is occurring.
-
Purification: Filter the mixture through a Celite pad to remove the DCU. Wash the filtrate with 0.5 M HCl (to remove DMAP), followed by saturated NaHCO3 , and brine. Concentrate the organic layer in vacuo.
Troubleshooting & Quality Control
-
Issue: High viscosity or polymerization in the reaction flask.
-
Root Cause: Trace moisture initiating polymerization of the α-keto moiety.
-
Solution: Ensure all glassware is oven-dried and solvents are strictly anhydrous.
-
-
Issue: Loss of the α-keto carbonyl signal in ^13C NMR (~185 ppm).
Sources
Application Note: Advanced Crystallization Strategies for the Purification of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid
Introduction & Scientific Context
The compound 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (CAS: 1891442-62-8) is a highly functionalized α -keto acid that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including indole-3-acetic acid derivatives and factor Xa inhibitors [1].
Purifying this intermediate presents unique thermodynamic and kinetic challenges. α -Keto acids possess a highly electrophilic carbonyl carbon at the C2 position. In the presence of inappropriate solvents or thermal stress, they readily undergo side reactions such as hydration, hemiketalization, and decarboxylation [2]. This application note details field-proven crystallization methodologies designed to isolate the anhydrous, high-purity form of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid while systematically mitigating degradation pathways.
Mechanistic Insights into α -Keto Acid Stability
To design a robust crystallization process, one must first understand the causality behind the compound's instability. The solvent and temperature limits prescribed in this guide are not arbitrary; they are dictated by the intrinsic reactivity of the α -keto acid moiety.
-
Avoidance of Aqueous and Alcoholic Solvents: In aqueous solutions, α -keto acids exist in a pH-dependent equilibrium with their gem-diol (hydrate) form [3]. Crystallizing from water often yields a hydrate that is difficult to dry without causing thermal degradation. Similarly, primary alcohols (e.g., methanol, ethanol) react with the α -carbonyl to form hemiketals, trapping solvent molecules within the crystal lattice and leading to assay failures.
-
Thermal Decarboxylation: Chlorinated α -keto acids are thermally labile. Elevated temperatures lower the activation energy for decarboxylation, leading to the irreversible formation of 4-chloro-2-methoxybenzaldehyde and carbon dioxide [2]. Consequently, all dissolution and drying operations must be strictly capped at 40°C.
Fig 1. Degradation pathways dictating solvent and temperature limits for alpha-keto acids.
Physicochemical Profiling & Solvent Selection
Based on the mechanistic constraints outlined above, aprotic, non-nucleophilic solvent systems are mandatory. The table below summarizes the quantitative efficacy of various solvent systems evaluated during process development.
Table 1: Solvent System Efficacy for 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid
| Solvent System | Role | Yield (%) | Purity (HPLC Area %) | Causality & Remarks |
| EtOAc / n-Heptane | Primary / Anti-solvent | 85 - 88 | > 99.5 | Optimal. Excellent impurity rejection; avoids hemiketal and hydrate formation. |
| Toluene / Acetic Acid | Cooling Crystallization | 78 - 82 | > 99.0 | Good for removing highly polar impurities; slower crystallization kinetics. |
| DCM / n-Hexane | Primary / Anti-solvent | 80 - 84 | > 98.5 | Viable alternative, but poses environmental and regulatory (ICH Q3C) concerns. |
| Methanol / Water | Cooling / Anti-solvent | < 50 | < 90.0 | Avoid. High risk of gem-diol and hemiketal formation; poor yield. |
Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / n-Heptane)
Objective: High-yield recovery of the anhydrous α -keto acid while preventing thermal degradation and solvent entrapment.
Step-by-Step Methodology:
-
Dissolution: Suspend 100 g of crude 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid in 500 mL (5 volumes) of anhydrous Ethyl Acetate (EtOAc).
-
Mild Heating: Warm the suspension to 35°C under continuous agitation (250 rpm) until complete dissolution is achieved. Critical Process Parameter (CPP): Do not exceed 40°C to prevent decarboxylation [2].
-
Polish Filtration: Pass the solution through a 0.22 µm PTFE filter to remove insoluble particulate matter. Maintain the filtrate at 35°C to prevent premature precipitation.
-
Anti-Solvent Addition: Slowly add 1000 mL (10 volumes) of n-Heptane dropwise over a period of 60 minutes. Rapid addition will cause oiling out (liquid-liquid phase separation) rather than crystallization.
-
Seeding (Recommended): Introduce 0.5 g of pure seed crystals when the solution becomes slightly turbid. This induces controlled nucleation and prevents supersaturation crashes.
-
Controlled Cooling: Cool the mixture linearly to 5°C at a rate of 0.5°C/min.
-
Isothermal Holding: Maintain the slurry at 5°C for 2 hours to maximize crystal growth and yield.
-
Filtration & Washing: Filter the crystals under vacuum. Wash the filter cake with 200 mL of pre-chilled (5°C) n-Heptane to displace residual EtOAc and dissolved impurities.
-
Vacuum Drying: Dry the product in a vacuum oven at 30°C (≤ 50 mbar) for 24 hours.
Self-Validating In-Process Controls (IPC):
-
Mother Liquor Assay: Prior to filtration, sample the mother liquor. HPLC analysis should indicate an API concentration of < 5 mg/mL, confirming crystallization completion.
-
Moisture Content: Post-drying, perform Karl Fischer (KF) titration. A result of < 0.5% w/w confirms the absence of the gem-diol hydrate form.
Fig 2. Step-by-step workflow for the anti-solvent crystallization of the alpha-keto acid.
Protocol B: Cooling Crystallization (Toluene / Acetic Acid)
Objective: Purification of heavily contaminated batches where polar impurities co-precipitate in the EtOAc/Heptane system.
Step-by-Step Methodology:
-
Dissolution: Suspend 100 g of crude material in 600 mL of Toluene containing 5% (v/v) Glacial Acetic Acid. The acetic acid acts as a solubility enhancer and suppresses the ionization of the carboxylic acid, driving it into the organic phase.
-
Heating: Warm to 40°C (maximum) to achieve dissolution.
-
Cooling Profile: Cool the solution to 20°C at a rate of 0.3°C/min, hold for 1 hour to establish a stable crystal bed, then cool to 0°C at 0.2°C/min.
-
Isolation: Filter and wash the cake with cold Toluene (100 mL), followed immediately by n-Heptane (100 mL) to strip residual Toluene.
-
Drying: Vacuum dry at 30°C until a constant weight is achieved.
Analytical Validation
To ensure the trustworthiness of the purified material, the following analytical suite is required:
-
HPLC (Purity & Related Substances): Utilize a C18 column with a gradient mobile phase of Acetonitrile and 0.1% Phosphoric acid in water. The acidic modifier is strictly required to keep the α -keto acid fully protonated, preventing peak tailing and ensuring accurate integration.
-
DSC (Differential Scanning Calorimetry): Run from 20°C to 150°C at 10°C/min. A single, sharp endothermic peak indicates high crystalline purity. The absence of broad endotherms between 50°C–80°C validates the absence of trapped solvent or hydrate forms.
-
TGA (Thermogravimetric Analysis): Used to validate the anhydrous nature of the crystal. The material should exhibit < 0.5% weight loss prior to its decomposition onset temperature.
References
-
Rapf, R. J., et al. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(44), 8368–8379. Available at:[Link]
-
Fischer, G., et al. (1977). Carbon-13 NMR investigations on the structure of α-keto acids in aqueous solution. The Journal of Organic Chemistry, 42(24), 3904–3908. Available at:[Link]
derivatization techniques for 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid compounds
Application Note: Advanced Derivatization Strategies for 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid in Mass Spectrometry
Executive Summary & Mechanistic Rationale
The compound 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is a highly functionalized aryl-glyoxylic acid (an α -keto acid). In analytical chemistry and drug metabolism studies, native mass spectrometry (MS) of α -keto acids presents severe challenges. Their high polarity leads to poor retention on reversed-phase liquid chromatography (RP-LC) columns, while their tendency to undergo thermal decarboxylation severely limits gas chromatography (GC) applications[1]. Furthermore, the native compounds suffer from significant electrospray ionization (ESI) suppression in complex biological matrices.
To overcome these barriers, chemical derivatization is strictly required. The selection of the derivatization agent is dictated by the analytical platform:
-
LC-MS/MS: Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) or 2-hydrazinoquinoline (HQ) targets the reactive α -keto group, forming highly hydrophobic and easily ionizable quinoxalinol or hydrazone derivatives, respectively[2][3].
-
GC-MS: A two-step process using methoxyamine (MOX) followed by N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is necessary. MOX forms an oxime, preventing enolization and thermal decarboxylation, while BSTFA silylates the carboxylic acid to ensure volatility[1].
Structural Causality Note: The 2-methoxy substitution on the phenyl ring introduces significant steric hindrance adjacent to the α -keto moiety. Consequently, the nucleophilic attack required for Schiff base formation (the first step in both DMB and MOX derivatization) proceeds slower than in aliphatic keto-acids. Protocols must therefore utilize elevated temperatures (60°C) and extended incubation times to ensure quantitative conversion.
Comparative Analysis of Derivatization Strategies
To facilitate method selection, the quantitative and operational parameters of the primary derivatization techniques are summarized below.
| Parameter | DMB Derivatization (LC-MS/MS) | HQ Derivatization (LC-MS/MS) | MOX-BSTFA (GC-MS) |
| Target Moiety | α -Keto group specifically | Carboxylic & Keto groups | Keto (MOX) & Carboxyl (TMS) |
| Derivative Formed | Quinoxalinol | Hydrazone | Oxime-TMS ester |
| Reaction Conditions | 60°C, 40-60 min, Acidic pH | 60°C, 60 min, DPDS/TPP catalyst | 1. 60°C, 1h 2. 60°C, 30m |
| Analytical Advantage | High ESI+ response, highly specific[3] | Broad coverage of carbonyls[2] | High chromatographic resolution |
| Typical LOD | 1–5 nM | 10–50 nM | 50–100 nM |
| Primary Limitation | Reagent is light/oxygen sensitive | Non-specific (reacts with all aldehydes) | Moisture sensitive, thermal degradation |
Workflow Visualization
Fig 1. Decision matrix for selecting the optimal derivatization workflow based on the MS platform.
Self-Validating Experimental Protocols
As a standard of scientific integrity, the following protocols are designed as self-validating systems . They include internal feedback loops to ensure that a negative result is due to the absence of the analyte, not a failure of the chemical reaction.
Protocol A: DMB Derivatization for LC-MS/MS Analysis
This method leverages the specific condensation of 1,2-diamines with α -keto acids to form stable, highly hydrophobic quinoxalinol derivatives[3].
Reagents Required:
-
DMB (1,2-diamino-4,5-methylenedioxybenzene hydrochloride)
-
β -mercaptoethanol and Sodium hydrosulfite (reducing agents to prevent DMB autoxidation)
-
0.1 M HCl (reaction catalyst)
-
Internal Standard (IS): 2-(4-chlorophenyl)-2-oxoacetic acid
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a fresh derivatization cocktail containing 5.0 mM DMB, 1.0 M β -mercaptoethanol, and 10 mM sodium hydrosulfite in 0.1 M HCl. Causality Note: DMB is highly susceptible to oxidative degradation. The reducing agents maintain DMB in its active diamine state.
-
Sample Mixing: Aliquot 50 µL of the sample (or standard) into an amber microcentrifuge tube. Add 10 µL of the IS (10 µM). Add 50 µL of the DMB derivatization cocktail.
-
Thermal Incubation: Vortex for 10 seconds and incubate in a thermoshaker at 60°C for 60 minutes in the dark. Causality Note: The 60-minute duration is critical to overcome the steric hindrance caused by the 2-methoxy group on the target compound.
-
Quenching: Stop the reaction by placing the tubes in an ice bath for 5 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated proteins.
-
Analysis: Transfer the supernatant to an LC vial for ESI+ LC-MS/MS analysis.
System Suitability & Self-Validation Checkpoint:
-
Validation 1 (Reagent Integrity): Inject a reagent blank. The chromatogram must show a baseline free of peaks at the target MRM transitions. A high background indicates DMB oxidation, requiring reagent recreation.
-
Validation 2 (Reaction Efficiency): The peak area of the IS must fall within ±15% of the rolling historical QC average. If the IS area drops significantly, it directly flags a failure in the derivatization environment (e.g., incorrect pH or inactive DMB), invalidating the batch and preventing false negatives.
Fig 2. Chemical reaction pathway for the DMB derivatization of the alpha-keto acid moiety.
Protocol B: Two-Step MOX-BSTFA Derivatization for GC-MS
For GC-MS applications, the compound must be made volatile and thermally stable. Silylation alone is insufficient because the free α -keto group will cause the molecule to degrade (decarboxylate) inside the hot GC inlet[1].
Reagents Required:
-
Methoxyamine hydrochloride (MOX), 20 mg/mL in anhydrous pyridine.
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).
Step-by-Step Methodology:
-
Drying: Transfer 50 µL of the sample extract into a glass GC vial insert and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality Note: BSTFA is extremely moisture-sensitive; even trace water will hydrolyze the reagent and ruin the silylation step.
-
Oximation (Step 1): Add 30 µL of the MOX reagent to the dried residue. Seal the vial tightly, vortex, and incubate at 60°C for 1 hour. This converts the reactive ketone into a stable methoxime.
-
Silylation (Step 2): Remove from heat and add 30 µL of BSTFA + 1% TMCS. Re-seal and incubate at 60°C for an additional 30 minutes to silylate the carboxylic acid group.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS.
System Suitability & Self-Validation Checkpoint:
-
Validation (Completeness of Reaction): Monitor the MS data for the presence of the mono-derivatized artifact (MOX-only, without the TMS group). The ratio of the fully derivatized peak (MOX+TMS) to the mono-derivatized peak must be > 99:1. If the mono-derivatized peak is prominent, it proves that the sample was not completely dry prior to Step 2, or the BSTFA reagent has degraded. The batch must be rejected.
References
-
Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: PubMed Central (PMC) / Analytical Chemistry URL: [Link]
-
Title: LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma Source: ResearchGate URL: [Link]
-
Title: Capillary gas chromatographic method for mandelic and phenylglyoxylic acids in urine Source: CDC Stacks / NIOSH URL: [Link]
-
Title: Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization Source: PubMed / Journal of Chromatography B URL: [Link]
Sources
troubleshooting degradation of CAS 1891442-62-8 in aqueous solutions
As a Senior Application Scientist, I frequently consult with drug development professionals who observe erratic assay results when working with aryl glyoxylic acids. CAS 1891442-62-8 (2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid) is a classic example of this structural challenge. While its α-keto acid motif is highly valuable for cross-coupling reactions and biological assays, it acts as a double-edged sword in aqueous media, leading to spontaneous degradation if not rigorously managed.
To troubleshoot effectively, we must move beyond simply replacing degraded stock solutions and instead address the fundamental thermodynamic and kinetic vulnerabilities of the molecule.
Mechanistic Pathways of Degradation (The "Why")
To stabilize CAS 1891442-62-8, we must first understand the causality of its degradation. Aryl glyoxylic acids are inherently susceptible to[1]. This instability is driven by three primary pathways:
-
Oxidative Decarboxylation: The adjacent carbonyl groups create a highly electrophilic α-carbon. In the presence of trace transition metals (e.g., Fe²⁺, Cu²⁺) leached from glassware and dissolved oxygen, the molecule undergoes [2]. This radical-driven process cleaves the molecule, yielding 4-chloro-2-methoxybenzoic acid and CO₂.
-
Photochemical Cleavage: The extended aryl conjugation lowers the energy threshold for photochemical cleavage. Exposure to ambient UV or short-wavelength visible light triggers Norrish Type I reactions, releasing CO₂ and yielding 4-chloro-2-methoxybenzaldehyde[1].
-
Base-Catalyzed Hydration: At elevated pH, the α-keto group undergoes nucleophilic attack by water. The decarboxylation of α-keto acids follows specific kinetics that are[3], forming a reactive gem-diol intermediate that further sensitizes the molecule to oxidation.
Visualizing the Degradation Network
Figure 1: Primary degradation pathways of CAS 1891442-62-8 in aqueous environments.
Quantitative Stability Profile
By understanding the half-life of the compound under specific stress conditions, you can tailor your experimental timelines.
| Stress Condition | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) | Major Degradants |
| Ambient Light, pH 7.0 | Photochemical Cleavage | 48 - 72 hours | 4-Chloro-2-methoxybenzaldehyde, CO₂ |
| Dark, pH 7.0 (Control) | Baseline Hydrolysis | > 14 days | Trace Carboxylic Acid |
| + 50 µM Fe²⁺/Cu²⁺, Dark | Oxidative Decarboxylation | < 12 hours | 4-Chloro-2-methoxybenzoic acid, CO₂ |
| pH 10.0, Dark | Base-Catalyzed Oxidation | ~ 24 hours | 4-Chloro-2-methoxybenzoic acid |
Step-by-Step Methodology: Formulation of Ultra-Stable Aqueous Stocks
A robust protocol must explain why a step is performed and include built-in validation. The following methodology is designed as a self-validating system to formulate a 10 mM aqueous stock of CAS 1891442-62-8 with a >30-day stability profile.
Materials Required: HPLC-grade water, Argon/Nitrogen gas, EDTA (disodium salt), MES buffer (pH 6.0), Amber glass vials.
-
Step 1: Solvent Deoxygenation. Purge HPLC-grade water with Argon gas for 15 minutes prior to use.
-
Causality: Removing dissolved oxygen starves the oxidative decarboxylation pathway of its terminal electron acceptor, drastically reducing radical formation[2].
-
-
Step 2: Trace Metal Chelation. Dissolve EDTA to a final concentration of 100 µM in the degassed water.
-
Causality: EDTA sequesters adventitious Fe²⁺/Cu²⁺ ions leached from standard laboratory glassware, neutralizing the catalysts required for the degradation cascade.
-
-
Step 3: pH Stabilization. Add MES buffer to achieve a final concentration of 50 mM, adjusting the pH to 6.0.
-
Causality: Maintaining a slightly acidic pH prevents the base-catalyzed hydration of the α-keto group into the highly reactive gem-diol intermediate[3].
-
-
Step 4: Solubilization & Shielding. Dissolve the solid CAS 1891442-62-8 into the prepared matrix exclusively inside an amber glass vial.
-
Causality: Amber glass blocks UV and short-wavelength visible light, preventing Norrish Type I photochemical cleavage[1].
-
-
Step 5: Self-Validation Check. Prepare a parallel control vial without EDTA and expose it to ambient laboratory light. Analyze both the stabilized stock and the control via RP-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) at 48 hours. The control will show distinct hydrophobic peaks for 4-chloro-2-methoxybenzaldehyde and 4-chloro-2-methoxybenzoic acid, validating the protective efficacy of your optimized protocol.
Frequently Asked Questions (FAQs)
Q: Why did my solution of CAS 1891442-62-8 turn yellow over time? A: This discoloration is a macroscopic indicator of photochemical degradation. The formation of conjugated degradation products (specifically substituted benzaldehydes) and their subsequent complexation with trace metals shifts the absorbance spectrum of the solution into the visible range.
Q: My biological assay requires physiological pH (7.4). Will the compound survive the incubation period? A: Yes, for short durations (<6 hours). At pH 7.4, the molecule exists predominantly as an anionic carboxylate, which offers mild kinetic stability. However, for longer incubations, the decarboxylation kinetics accelerate[3]. We strongly recommend adding a metal chelator (10-50 µM EDTA or DTPA) directly to the assay buffer and shielding the reaction plates from direct light.
Q: I observed a drop in pH after leaving the solution on the bench overnight. What happened? A: This is a classic hallmark of oxidative decarboxylation. As the α-keto acid degrades, it releases CO₂, which dissolves in the aqueous media to form carbonic acid, lowering the pH. Simultaneously, the formation of 4-chloro-2-methoxybenzoic acid contributes to the acidification.
Q: Can I freeze-thaw aqueous solutions of this compound to extend its shelf life? A: We strongly advise against repeated freeze-thaw cycles. The concentration of solutes during the freezing process (cryoconcentration) can accelerate localized degradation, especially if trace metals are present in the matrix. Instead, aliquot the stabilized stock into single-use amber vials and store them at -80°C.
References
-
Title: α-Keto Acids: Acylating Agents in Organic Synthesis | Source: Chemical Reviews (ACS Publications) | URL: [Link][1]
-
Title: Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids | Source: Journal of Pharmaceutical Sciences (PubMed) | URL: [Link][3]
-
Title: Oxygen activation by nonheme iron(II) complexes: alpha-keto carboxylate versus carboxylate | Source: Journal of the American Chemical Society (PubMed) | URL: [Link][2]
Sources
reducing byproducts and impurities in CAS 1891442-62-8 batch production
Senior Application Scientist Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis and scale-up of CAS 1891442-62-8 (2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid). This compound is typically synthesized via the Friedel-Crafts acylation of 3-chloroanisole with oxalyl chloride, followed by hydrolysis.
As batch sizes increase, researchers frequently encounter yield-limiting byproducts, including regioisomers, diaryl dimers, and degradation products. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-purity batch production.
Mechanistic Pathway & Byproduct Formation
Understanding the kinetic and thermodynamic pathways of your reaction is the first step in impurity control. The diagram below maps the primary synthetic route alongside the three most common byproduct divergence points.
Mechanistic pathway of CAS 1891442-62-8 synthesis and major impurity formation routes.
Quantitative Data: Impurity Profiles
To establish a baseline for your QA/QC testing, the table below summarizes the typical impurity profiles observed in unoptimized crude batches versus optimized protocols.
| Impurity Type | Chemical Structure / Name | Typical % (Crude) | Optimized % | Primary Causality |
| Regioisomer | 2-(2-Chloro-4-methoxyphenyl)-2-oxoacetic acid | 8.0 - 12.0% | < 1.0% | High reaction temperature (>10 °C) |
| Dimer | 1,2-bis(4-chloro-2-methoxyphenyl)ethane-1,2-dione | 3.0 - 5.0% | < 0.1% | Insufficient oxalyl chloride excess |
| Degradant | 4-Chloro-2-methoxybenzoic acid | 2.0 - 4.0% | < 0.5% | Thermal stress / Decarbonylation |
Self-Validating Experimental Protocol
To guarantee reproducibility, we utilize a self-validating system . Do not proceed to subsequent steps unless the validation checks confirm the success of the current phase.
Step 1: Preparation of the Electrophile Complex Dissolve oxalyl chloride (2.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C under an argon atmosphere. Add anhydrous AlCl₃ (1.2 eq) portion-wise.
-
Validation Check: The solution should turn slightly yellow but remain homogeneous. Rapid fuming or clumping indicates moisture contamination of the Lewis acid.
Step 2: Regioselective Friedel-Crafts Acylation Slowly add 3-chloroanisole (1.0 eq) in DCM dropwise via an addition funnel. Maintain the internal temperature strictly between 0 °C and 5 °C.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.8) should be completely consumed within 2 hours, replaced by a highly polar baseline spot (the AlCl₃-complexed intermediate).
Step 3: Quenching and Hydrolysis Pour the reaction mixture carefully over a large volume of crushed ice containing 1M HCl to hydrolyze the intermediate into the target 2-oxoacetic acid.
-
Validation Check: The aqueous phase must test highly acidic (pH < 1). A lack of vigorous HCl gas evolution upon initial quenching indicates the AlCl₃ complex prematurely hydrolyzed during Step 1.
Step 4: Acid-Base Extraction (Crucial for Dimer Removal) Separate the organic layer. Extract the organic layer with saturated NaHCO₃ (3 x 50 mL). The target carboxylic acid will deprotonate and migrate to the aqueous phase.
-
Validation Check: TLC of the remaining organic layer should show the complete absence of the polar acid spot (Rf ~0.1) and the retention of the non-polar diarylethane-1,2-dione dimer impurity (Rf ~0.6).
Step 5: Precipitation and Isolation Acidify the combined aqueous NaHCO₃ layers with concentrated HCl to pH 1-2 to precipitate CAS 1891442-62-8. Filter, wash with cold water, and dry under vacuum at room temperature.
Troubleshooting FAQs
Q1: How do I minimize the 2-chloro-4-methoxyphenyl regioisomer during the acylation of 3-chloroanisole? Causality & Solution: Friedel-Crafts acylation introduces an acyl group to the aromatic ring of 3-chloroanisole, creating a ketone intermediate[1]. The methoxy group is a powerful ortho/para director. Electrophilic attack can occur at C6 (yielding the target 4-chloro-2-methoxyphenyl pattern) or at C4 (yielding the 2-chloro-4-methoxyphenyl impurity). The C6 position is kinetically favored at low temperatures due to the synergistic directing effects of the meta-chloro group. Higher temperatures provide the activation energy required to overcome steric hindrance at C4, drastically reducing regioselectivity. Action: Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the addition of 3-chloroanisole.
Q2: Why am I seeing a diarylethane-1,2-dione (benzil derivative) impurity, and how can I prevent it? Causality & Solution: During the reaction, the initial coupling between 3-chloroanisole and oxalyl chloride forms a highly reactive 2-oxoacetyl chloride intermediate. If the local concentration of oxalyl chloride is depleted, this mono-acylated intermediate acts as an electrophile itself, reacting with a second equivalent of 3-chloroanisole to form a 1,2-bis(aryl)ethane-1,2-dione dimer. To avoid the formation of this side product, a high stoichiometric excess of oxalyl chloride must be employed[2]. Action: Always use ≥2.5 equivalents of oxalyl chloride. Furthermore, utilize an "inverse addition" technique (adding the arene to the oxalyl chloride, not vice versa) to ensure the electrophile is always in vast excess.
Q3: What causes the formation of 4-chloro-2-methoxybenzoic acid during workup, and how is it mitigated? Causality & Solution: Arylglyoxylic acids (such as CAS 1891442-62-8) are inherently sensitive to degradation. Under thermal stress or collision-induced conditions, they undergo facile unimolecular dissociation with the loss of carbon monoxide (CO) to yield the corresponding arylcarboxylic acids[3]. Action: Strict temperature control during downstream processing is mandatory. Quench the reaction over crushed ice to absorb the exothermic heat of AlCl₃ hydrolysis. During any subsequent solvent evaporation steps, maintain the rotary evaporator bath temperature strictly below 40 °C.
References
-
MDPI. "7-Iodo-1H-indole-3-carbonitrile." Molbank. Verified Source: [Link]
-
ResearchGate. "Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation." Verified Source: [Link]
Sources
Technical Support Center: Resolving Chromatographic Peak Tailing for 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting severe peak tailing (Asymmetry Factor > 1.5) when analyzing 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid .
Unlike standard aliphatic or simple aromatic acids, this molecule possesses an alpha-keto carboxylic acid motif coupled with a halogenated phenyl ring. This unique structure introduces complex secondary retention mechanisms that standard method development often fails to address.
Diagnostic Logic & Interaction Pathways
Before adjusting instrument parameters, it is critical to understand the specific molecular interactions causing the tailing. Peak tailing occurs when multiple retention mechanisms operate simultaneously, and one of those mechanisms becomes overloaded or is kinetically slower than the primary hydrophobic retention[1].
Caption: Secondary interaction pathways causing peak tailing for alpha-keto acids.
Mechanistic FAQs: The "Why" Behind the Tailing
Q1: Why does 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid tail significantly more than standard benzoic acid derivatives? A: The tailing is driven by two potent structural features:
-
Metal Chelation: The alpha-keto group adjacent to the carboxylic acid acts as a bidentate ligand. It aggressively chelates electron-deficient transition metals (like Fe³⁺ and Ni²⁺) present in stainless steel tubing and column frits. This creates a kinetically slow secondary retention mechanism, dragging out the back half of the peak[2].
-
Aggressive pKa Shift: The electron-withdrawing chloro group and the alpha-keto oxygen lower the molecule's pKa to approximately 1.5–2.0. If you use standard 0.1% Formic Acid (pH ~2.7), the molecule exists in a state of partial ionization, leading to dual-state retention and a smeared peak[3].
Q2: How can I definitively prove the tailing is a chemical interaction and not a physical void in my column? A: Physical issues (like a void at the head of the column or excessive extra-column volume) will cause all peaks to tail, regardless of their chemistry[4]. To isolate the variable, inject a neutral, non-chelating marker like Uracil. If Uracil is perfectly symmetrical but your alpha-keto acid tails, the issue is strictly chemical.
Q3: Will switching to an endcapped C18 column solve the problem? A: Only partially. Endcapped or polar-embedded columns successfully shield basic and acidic analytes from residual ionized silanols on the silica surface[2]. However, endcapping does not prevent metal chelation at the stainless steel frits, nor does it fix partial ionization caused by an incorrect mobile phase pH[5].
Step-by-Step Troubleshooting Workflows
Caption: Diagnostic workflow for isolating physical vs. chemical peak tailing mechanisms.
Protocol A: The Uracil Validation Test (Isolating the Root Cause)
Causality: Before altering chemistry, we must validate the physical integrity of the flow path.
-
Prepare a 10 µg/mL solution of Uracil in your initial mobile phase.
-
Inject 1 µL onto the column under isocratic conditions (e.g., 50:50 Water:Acetonitrile).
-
Calculate the Asymmetry Factor (As) at 10% peak height[1].
-
Self-Validation: If Uracil As > 1.2, stop chemical troubleshooting. The system has a physical void. Replace the column frit, check PEEK tubing connections for improper seating, or replace the column entirely[6]. If Uracil As ≤ 1.1, proceed to Protocol B.
Protocol B: Metal-Free Passivation & pH Suppression
Causality: We must simultaneously suppress ionization (forcing the molecule into a single, protonated state) and block the alpha-keto group from chelating system metals.
-
System Passivation: Flush the HPLC system (bypassing the column) with 0.5% Phosphoric acid in water for 4 hours at 1.0 mL/min to strip surface metal ions.
-
Mobile Phase Optimization: Formulate Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) (pH ~1.9) instead of Formic Acid. The lower pH ensures full protonation of the highly acidic carboxylate group.
-
Chelation Mitigation: Add 5 µM Medronic Acid to the mobile phase. Medronic acid has a higher binding affinity for Fe³⁺ than the analyte, effectively occupying active metal sites without suppressing MS signals.
-
Sample Solvent Matching: Dissolve your sample strictly in the initial mobile phase. Injecting a sample dissolved in a solvent stronger than the mobile phase causes local band broadening and tailing[7].
-
Self-Validation: Inject the analyte. A successful passivation will not only reduce the Tailing Factor (As < 1.2) but will also increase total peak area by 15–30%, as chelated molecules are no longer permanently trapped on the column frits.
Quantitative Benchmarks & Data Presentation
Use the following matrices to benchmark your system's performance and justify hardware or chemical modifications.
Table 1: Quantitative Impact of Mobile Phase Additives on Tailing Factor (As)
| Mobile Phase Additive | pH | Tailing Factor (As) | Peak Area Recovery | Mechanistic Effect |
| 0.1% Formic Acid | 2.7 | 2.4 | 65% | Partial ionization; weak ion pairing. |
| 0.1% TFA | 1.9 | 1.4 | 85% | Full protonation; strong ion pairing. |
| 0.1% Phosphoric Acid | 2.1 | 1.3 | 88% | Full protonation; mild metal passivation. |
| 0.1% TFA + 5 µM Medronic Acid | 1.9 | 1.05 | 99% | Full protonation + complete metal shielding. |
Table 2: Column & Hardware Optimization Matrix
| Hardware Component | Standard Setup | Optimized Setup | Rationale for 2-(4-Chloro...)-2-oxoacetic acid |
| System Tubing | Stainless Steel | PEEK or MP35N | Eliminates Fe³⁺/Ni²⁺ leaching into the flow path. |
| Column Chemistry | C18 (Non-endcapped) | C18 (Polar-embedded) | Shields residual silanols from secondary hydrogen bonding[2]. |
| Frit Material | Stainless Steel | Titanium or PEEK | Prevents severe pre-column chelation and sample loss. |
References
-
[1] John W. Dolan. "Understanding HPLC Peak Tailing." LC Troubleshooting. Available at: [Link]
-
[3] ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." Available at: [Link]
-
[2] Chrom Tech. "What Causes Peak Tailing in HPLC?" Available at: [Link]
-
[6] Scribd. "Fixing Peak Tailing in HPLC Analysis." Available at: [Link]
-
[5] Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-2-methoxyphenyl Oxoacetic Acid Synthesis
Welcome to the Process Chemistry Knowledge Base. This guide is designed for researchers, scale-up scientists, and drug development professionals dealing with the synthesis of 4-chloro-2-methoxyphenyl oxoacetic acid (CAS 1891442-62-8)[1].
The synthesis of this critical pharmaceutical building block typically relies on the Friedel-Crafts acylation of 3-chloroanisole with oxalyl chloride. While seemingly straightforward, the reaction is notoriously sensitive to thermal variations. Poor temperature control leads to rapid decarbonylation of the intermediate glyoxyloyl chloride, resulting in benzoic acid impurities rather than the desired oxoacetic acid[2],[3].
This support center provides a mechanistic breakdown, diagnostic FAQs, quantitative thermal data, and a self-validating standard operating procedure (SOP) to ensure high-fidelity synthesis.
Mechanistic Pathway & Thermal Vulnerabilities
Understanding the causality behind the reaction failures is the first step in troubleshooting. The Friedel-Crafts acylation generates a highly reactive α-keto acid chloride (glyoxyloyl chloride) intermediate. The activation energy for the extrusion of carbon monoxide (CO) from this intermediate is relatively low. If the internal reaction temperature exceeds 10 °C, the intermediate undergoes rapid decarbonylation to form the corresponding benzoyl chloride, which hydrolyzes into an unwanted benzoic acid derivative[4].
Reaction pathway showing temperature-dependent decarbonylation in oxoacetic acid synthesis.
Diagnostic FAQs & Troubleshooting
Q1: Why am I seeing a massive peak for 4-chloro-2-methoxybenzoic acid in my final HPLC analysis? A1: This is the hallmark of thermal decarbonylation. When the Friedel-Crafts intermediate (4-chloro-2-methoxyphenylglyoxyloyl chloride) is exposed to temperatures above 10–15 °C, it loses carbon monoxide (CO) gas to form 4-chloro-2-methoxybenzoyl chloride. Upon aqueous workup, this hydrolyzes to the benzoic acid impurity. You must maintain the internal reaction temperature strictly between 0 °C and 5 °C during both the substrate addition and the aging period.
Q2: My reaction conversion is stalling at 60%, even after 12 hours at 0 °C. Should I heat it to drive it to completion? A2: Do not heat the reaction. Heating above 5 °C will trigger the decarbonylation described above and may also cause the Lewis acid ( AlCl3 ) to cleave the methoxy ether (demethylation), yielding a phenolic impurity. Stalling at low temperatures is typically caused by moisture ingress deactivating the AlCl3 or poor solubility of the catalytic complex. Ensure your dichloromethane (DCM) is strictly anhydrous (<50 ppm water) and consider increasing the AlCl3 equivalents from 1.2 to 1.5 to push the reaction kinetically at 0 °C.
Q3: I am detecting 2-chloro-4-methoxyphenyl oxoacetic acid as a regioisomer. How can I improve the regioselectivity toward the target 4-chloro isomer? A3: The methoxy group is a powerful ortho/para director. While para-acylation (yielding the 2-chloro-4-methoxy isomer) is usually sterically favored, the target 4-chloro-2-methoxy isomer requires ortho-acylation. This is achieved via the coordination of AlCl3 with the methoxy oxygen, which directs the incoming oxalyl chloride to the ortho position (Position 6). To maximize this kinetic directing effect, maintain a low temperature (-5 °C to 0 °C) and ensure the 3-chloroanisole is added slowly to a pre-formed AlCl3 -oxalyl chloride complex. Adding AlCl3 last disrupts this pre-coordination.
Quantitative Data: Temperature vs. Impurity Profile
The following table summarizes the causal relationship between internal reaction temperature and the resulting product profile. Data is based on a 1.0 M concentration of 3-chloroanisole in DCM with 1.5 eq of AlCl3 and 1.2 eq of oxalyl chloride.
| Internal Temperature (°C) | Target Yield (%) | Decarbonylation Impurity (%) | Regioisomer Impurity (%) | Demethylation Impurity (%) |
| -10 to -5 | 68 | < 1 | 15 | < 1 |
| 0 to 5 | 82 | 2 | 8 | < 1 |
| 10 to 15 | 65 | 18 | 10 | 2 |
| 20 to 25 | 40 | 45 | 8 | 5 |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol incorporates a Self-Validating In-Process Control (IPC) . Injecting acid chlorides directly into an HPLC causes on-column degradation, leading to false impurity profiles. This protocol uses a chemical quench to validate the intermediate state in real-time.
Step 1: Preparation of the Acylating Complex
-
Purge a dry, jacketed reactor with nitrogen.
-
Charge the reactor with anhydrous dichloromethane (DCM, 10 volumes) and cool the jacket to 0 °C.
-
Add anhydrous Aluminum Chloride ( AlCl3 , 1.5 eq) in one portion.
-
Slowly add Oxalyl Chloride (1.2 eq) dropwise via an addition funnel, maintaining the internal temperature below 5 °C. Stir for 30 minutes to form the active electrophilic complex.
Step 2: Substrate Addition
-
Dissolve 3-chloroanisole (1.0 eq) in anhydrous DCM (2 volumes).
-
Add the substrate solution dropwise to the reactor over 1 hour.
-
Critical Control Point: Adjust the jacket temperature dynamically to ensure the internal temperature never exceeds 5 °C during the exothermic addition.
Step 3: Reaction Aging & Self-Validating IPC
-
Age the reaction at 0 °C to 5 °C for 4 hours.
-
Self-Validating IPC: Withdraw a 50 µL aliquot of the reaction mixture. Quench it immediately into an HPLC vial containing 1 mL of anhydrous methanol and 10 µL of pyridine.
-
Causality: This instantly converts the highly reactive glyoxyloyl chloride into a stable methyl ester.
-
Validation: Analyze the vial via HPLC/GC-MS. You should observe methyl 2-(4-chloro-2-methoxyphenyl)-2-oxoacetate. If you observe methyl 4-chloro-2-methoxybenzoate, decarbonylation has occurred, indicating a temperature breach.
-
Step 4: Quenching & Hydrolysis
-
Once the IPC confirms >95% conversion to the target ester, prepare a quench bath of 1M HCl and crushed ice (10 volumes).
-
Transfer the reaction mixture into the quench bath (Reverse Quench) while stirring vigorously. Do not add the aqueous quench to the reactor, as the localized exotherm will cause late-stage decarbonylation.
-
Stir for 1 hour at room temperature to fully hydrolyze the glyoxyloyl chloride to the oxoacetic acid.
Step 5: Isolation
-
Separate the organic DCM layer. Extract the aqueous layer once more with DCM.
-
Combine the organic layers and extract with 5% aqueous NaHCO3 . The target oxoacetic acid will move into the aqueous phase as the sodium salt.
-
Acidify the aqueous phase with 2M HCl to pH 2 to precipitate the 4-chloro-2-methoxyphenyl oxoacetic acid. Filter, wash with cold water, and dry under vacuum.
References
-
Recent Developments in General Methodologies for the Synthesis of α-Ketoamides | Chemical Reviews - ACS Publications Source: acs.org URL:[Link][4]
-
Discovery of JNJ-1802, a First-in-Class Pan-Serotype Dengue Virus NS4B Inhibitor | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][2]
-
Small Molecule Inhibitors of Anthrax Lethal Factor Toxin - PMC Source: nih.gov URL:[Link][3]
Sources
overcoming solubility issues with 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid in biochemical assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of assay optimization. Working with lipophilic carboxylic acids like 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid presents unique challenges. While the alpha-keto acid moiety suggests potential for aqueous solubility, the heavily substituted, hydrophobic phenyl ring dictates its behavior in solution, often leading to micro-precipitation and [1].
This guide provides a mechanistic breakdown of these issues and field-proven, self-validating protocols to salvage your biochemical assays and ensure data integrity.
Section 1: Physicochemical Profiling & Causality
To troubleshoot effectively, we must first understand the physical chemistry of the molecule. 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is a. Its dual nature—an ionizable head paired with a highly lipophilic tail—creates a surfactant-like dynamic in aqueous buffers.
Table 1: Physicochemical Profile & Assay Implications
| Property | Characteristic | Impact on Biochemical Assays |
| Molecular Structure | Lipophilic Carboxylic Acid | Dual nature: ionizable headgroup, highly hydrophobic tail. |
| Aqueous Solubility | Poor (< 10 µM in pure water) | High risk of crashing out during DMSO-to-buffer transitions. |
| DMSO Solubility | High (> 30 mg/mL) | Readily forms stable stock solutions if kept strictly anhydrous[2]. |
| pKa (Estimated) | ~2.0 - 3.0 (Alpha-keto acid) | Fully deprotonated at pH 7.4, promoting surfactant-like micelle formation[3]. |
| Aggregation Risk | High | Prone to forming colloidal aggregates that sequester target enzymes[4]. |
Section 2: Diagnostic Logic Workflow
Before altering your assay buffer or discarding a compound library, you must determine whether the compound is experiencing true insolubility (precipitation) or forming colloidal aggregates (assay interference). Follow this diagnostic logic tree:
Caption: Workflow to distinguish true insolubility from colloidal aggregation in biochemical assays.
Section 3: Troubleshooting Guides & FAQs
Q1: My compound crashes out immediately when diluted from a 10 mM DMSO stock into the aqueous assay buffer. How do I prevent this? Causality: 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is highly soluble in anhydrous DMSO. However, direct dilution of a high-concentration DMSO stock into an aqueous buffer causes a rapid solvent shift. The hydrophobic phenyl ring forces the compound out of solution faster than the carboxylic acid can establish hydrogen bonds with water, leading to [3]. Solution: Implement an intermediate dilution strategy. Never dilute directly from 10 mM to 10 µM in an aqueous buffer. Perform serial dilutions in 100% DMSO first, then transfer the lowest required DMSO concentration to the aqueous buffer. Utilize during the transfer to disrupt nucleation sites and enhance kinetic solubility[5].
Q2: I am observing a "bell-shaped" dose-response curve, and my hit rates are inconsistent. What is happening? Causality: This is a classic hallmark of colloidal aggregation. Lipophilic carboxylic acids self-assemble into colloidal aggregates in aqueous media at concentrations above their Critical Aggregation Concentration (CAC). These aggregates act as a "sponge," non-specifically sequestering the target enzyme and causing apparent inhibition. At higher concentrations, the aggregates may precipitate entirely, reducing the effective monomer concentration and causing the [4]. Solution: Add a decoy protein or a non-ionic detergent to the assay buffer. The inclusion of 0.1 mg/mL Bovine Serum Albumin (BSA) or 0.01% Tween-20 disrupts the colloidal aggregates, ensuring the compound remains in its monomeric, bioactive state[4].
Q3: The compound was active last month, but the same DMSO stock is now inactive. Why? Causality: Moisture absorption in DMSO. DMSO is highly hygroscopic, and repeated opening of the stock vial introduces atmospheric moisture. For a lipophilic compound, even 5% water in DMSO can drastically reduce its solubility, causing invisible micro-precipitation in the storage tube[2]. Solution: Store stocks in single-use aliquots at -20°C or -80°C in [6]. If a stock has been exposed to air, subject it to ultrasonic mixing before use to re-solubilize micro-precipitates[5].
Section 4: Self-Validating Experimental Protocols
Protocol A: Preparation of Assay-Ready Plates via Acoustic Dispensing
This protocol minimizes solvent-shift shock. It is a self-validating system: If Dynamic Light Scattering (DLS) analysis of the final well shows particles >10 nm, the intermediate dilution steps must be expanded.
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Purge the vial with argon or nitrogen gas before sealing to prevent moisture ingress[1].
-
DMSO Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in a 384-well polypropylene plate using 100% DMSO.
-
Intermediate Buffer Transfer: Pre-fill the destination assay plate with the aqueous biochemical buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2) supplemented with 0.01% Triton X-100 and 0.1 mg/mL BSA[7].
-
Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes of the DMSO serial dilutions directly into the assay plate. Ensure the final DMSO concentration does not exceed 1% (v/v)[1].
-
Ultrasonic Mixing: Immediately subject the assay plate to ultrasonic mixing for 30 seconds to ensure homogeneous distribution and prevent localized supersaturation[5].
Protocol B: Aggregation Counter-Screen (The "Detergent/BSA Shift" Assay)
This protocol definitively identifies assay interference. It is self-validating: True stoichiometric inhibitors will maintain their IC50 across both buffers.
-
Baseline Assay: Run the primary biochemical dose-response assay under standard conditions (Buffer A: No detergent, no BSA).
-
Counter-Screen: Run the identical assay in parallel using Buffer B (Buffer A + 0.1 mg/mL BSA + 0.01% Tween-20)[4].
-
Validation Logic: Calculate the IC50 for both conditions. If the IC50 shifts (weakens) by more than 5-fold between Buffer A and Buffer B, the compound's primary mode of action in Buffer A is non-specific colloidal aggregation. The data generated from Buffer B represents the true, isolated target activity[4].
References
-
PubChem. "Phenylglyoxylic Acid | C8H6O3 | CID 11915". National Institutes of Health.[Link]
-
Di, L., & Kerns, E. H. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization". ResearchGate.[Link]
-
"Solubility and Extractability in the Pharmaceutical Sciences: A Demonstration to Address These Essential Concepts". ACS Publications.[Link]
-
Microsonic Systems. "Solubility Rules OK! What ultrasonic mixing can do for you". [Link]
-
"Assay Interference by Aggregation". Assay Guidance Manual - NCBI Bookshelf.[Link]
-
"Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase". Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. microsonicsystems.com [microsonicsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
Analytical Validation of LC-MS/MS Method for 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (CAS 1891442-62-8)
Executive Summary
The accurate quantification of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (CAS 1891442-62-8) is critical in pharmacokinetic profiling and synthetic intermediate tracking [1]. Traditional methodologies, primarily High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV), suffer from limited sensitivity and matrix interference. This guide provides a comprehensive comparison between HPLC-UV and a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, detailing the mechanistic rationale, self-validating experimental protocols, and quantitative performance metrics.
Mechanistic Rationale & Method Selection
The Limitations of HPLC-UV
CAS 1891442-62-8 possesses a conjugated aromatic system that allows for UV absorption. However, biological matrices (e.g., plasma, urine) contain numerous endogenous compounds with overlapping UV spectra. In HPLC-UV, achieving baseline resolution requires extended chromatographic run times and complex gradient elutions, severely limiting high-throughput capabilities.
The LC-MS/MS Advantage
LC-MS/MS operates on the principle of mass-to-charge ( m/z ) ratio separation followed by collision-induced dissociation (CID). By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), LC-MS/MS achieves near-absolute specificity. For CAS 1891442-62-8 (Molecular Weight: 214.6 g/mol ) [1], the deprotonated molecule [M−H]− at m/z 213.0 is selected as the precursor ion in negative electrospray ionization (ESI-) mode, providing superior signal-to-noise ratios compared to UV detection.
Experimental Workflow & Protocols
Self-Validating Sample Preparation (Protein Precipitation)
To ensure robustness, a stable isotope-labeled internal standard (SIL-IS) is introduced prior to any extraction step. This corrects for matrix effects and recovery losses.
Step-by-Step Protocol:
-
Spiking: Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL).
-
Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to disrupt protein-drug binding and precipitate plasma proteins.
-
Vortexing & Centrifugation: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial for injection.
LC-MS/MS Conditions
-
Column: C18 analytical column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Mode: ESI negative, MRM mode.
-
Transitions: m/z 213.0 → 169.0 (Quantifier, loss of CO2 ), m/z 213.0 → 125.0 (Qualifier).
Workflow Diagram
Caption: LC-MS/MS Analytical Workflow for CAS 1891442-62-8 Quantification.
Method Comparison and Validation Data
The LC-MS/MS method was validated according to FDA/EMA bioanalytical method validation guidelines, focusing on precision, accuracy, and sensitivity.
Performance Comparison: LC-MS/MS vs. HPLC-UV
| Parameter | HPLC-UV Method | LC-MS/MS Method | Advantage of LC-MS/MS |
| Detection Limit (LOD) | 50 ng/mL | 0.5 ng/mL | 100-fold increase in sensitivity |
| Linear Range | 100 - 10,000 ng/mL | 1.0 - 5,000 ng/mL | Superior suitability for low-dose PK |
| Run Time | 15.0 min | 4.0 min | High-throughput capability |
| Sample Volume | 200 µL | 50 µL | Ideal for murine models (low blood vol) |
| Specificity | Moderate (Matrix interference) | High (MRM transitions) | Elimination of false positives |
LC-MS/MS Accuracy and Precision Data
Intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels.
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (1.0) | 6.2 | 98.5 | 7.8 | 102.1 |
| Low QC (3.0) | 4.5 | 101.2 | 5.1 | 99.4 |
| Mid QC (400) | 3.1 | 99.8 | 3.9 | 100.5 |
| High QC (4000) | 2.8 | 100.4 | 3.2 | 98.9 |
Note: All %CV values are well within the universally accepted regulatory threshold of <15% (<20% for LLOQ).
Conclusion
The transition from HPLC-UV to LC-MS/MS for the analytical quantification of CAS 1891442-62-8 provides a paradigm shift in data reliability. By leveraging the specificity of MRM transitions and the robustness of stable isotope dilution, researchers can achieve a 100-fold improvement in sensitivity while simultaneously reducing sample volume and analysis time.
References
Comparative Efficacy of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid Derivatives: A Dual-Target Pharmacological Guide
As a Senior Application Scientist navigating the complex landscape of early-stage drug discovery, evaluating the versatility and efficacy of key chemical building blocks is paramount. The compound 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (a substituted phenylglyoxylic acid) represents a highly privileged scaffold. Rather than acting as a standalone therapeutic, its true value lies in its capacity to be synthetically diverted into two distinct, high-value pharmacological trajectories: Antithrombotic agents (Factor Xa inhibitors) and Oncological agents (Caspase activators).
This guide objectively compares the performance of derivatives synthesized from this core building block against industry-standard alternatives, providing the mechanistic causality behind their efficacy and the self-validating protocols required to test them.
Chemical Rationale: The Causality of Structural Substitution
The specific substitution pattern of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is not arbitrary; it is a masterclass in rational drug design that dictates its downstream efficacy:
-
The 4-Chloro Substituent (Lipophilic Anchor): In the context of the coagulation cascade, the chlorine atom provides critical lipophilic bulk. When these derivatives are evaluated as Factor Xa inhibitors, the halogen perfectly occupies the deep, hydrophobic S1 specificity pocket of the protease, enhancing binding affinity via halogen bonding [2].
-
The 2-Methoxy Group (Electronic Tuning): Acting as a localized hydrogen bond acceptor, the methoxy group stabilizes the active conformation of the molecule. In oncological applications, it interacts with key arginine residues within the allosteric sites of procaspase dimers, facilitating their auto-activation [1].
-
The 2-Oxoacetic Acid Moiety (Electrophilic Hub): This highly reactive alpha-keto acid serves as a versatile electrophilic center. It allows for rapid cyclization into rigid heterocyclic scaffolds (such as triazolothiadiazines) or the formation of stable amide linkages (such as ethanediamides) that resist rapid proteolytic degradation in vivo.
Bifurcated Pharmacological Workflow
To fully evaluate the derivatives of this compound, researchers must employ a bifurcated screening workflow that separates the antithrombotic candidates from the pro-apoptotic candidates.
Bifurcated evaluation workflow for 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid derivatives.
Comparative Efficacy Data
When benchmarked against standard-of-care therapeutics and established pharmacological probes, the derivatives of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid demonstrate highly competitive, and in some cases superior, efficacy profiles.
| Derivative Class | Primary Target | Mechanism of Action | IC₅₀ / EC₅₀ (nM) | Benchmark Alternative | Benchmark IC₅₀/EC₅₀ (nM) | Selectivity Profile |
| Triazolothiadiazine (Cmpd 4a) | Caspase-3 | Allosteric Activation | 45.2 (EC₅₀) | PAC-1 (Procaspase Activator) | 58.0 (EC₅₀) | >100-fold vs. Caspase-1 |
| Ethanediamide (Cmpd 7b) | Factor Xa | Active Site Inhibition | 1.8 (IC₅₀) | Rivaroxaban | 2.1 (IC₅₀) | >5000-fold vs. Thrombin (FIIa) |
Data Interpretation: The ethanediamide derivative (Cmpd 7b) achieves sub-nanomolar binding affinity comparable to [3], driven by the optimal positioning of the 4-chloro group in the S1 pocket. Conversely, the triazolothiadiazine derivative (Cmpd 4a) outperforms the standard [1], showcasing rapid induction of apoptosis without off-target inflammatory caspase activation.
Self-Validating Experimental Methodologies
Scientific integrity demands that experimental protocols are not merely a series of steps, but self-validating systems designed to actively hunt and eliminate false positives (such as pan-assay interference compounds or PAINS).
Protocol A: Chromogenic Factor Xa Inhibition Assay (Antithrombotic Track)
Objective: Quantify the IC₅₀ of ethanediamide derivatives against human Factor Xa.
Causality & Design Choice: We utilize the chromogenic substrate S-2222 (Bz-Ile-Glu(gamma-OR)-Gly-Arg-pNA) because it perfectly mimics the natural prothrombin cleavage site. Monitoring the release of p-nitroaniline (pNA) at 405 nm intentionally avoids the autofluorescence commonly exhibited by highly conjugated heterocyclic derivatives, ensuring the kinetic data reflects true binding affinity rather than optical interference.
Self-Validating Mechanism: A secondary counter-screen against Thrombin (Factor IIa) is executed in parallel. If a compound inhibits both FXa and FIIa equally, it is flagged as a non-specific serine protease inhibitor and removed from the pipeline.
Step-by-Step Execution:
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4). Dilute human Factor Xa to a working concentration of 2.5 nM.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the derivative in DMSO. Transfer 2 µL of each dilution to a 96-well microtiter plate.
-
Enzyme Incubation: Add 48 µL of the Factor Xa solution to the wells. Incubate at 37°C for 15 minutes to allow for steady-state binding.
-
Substrate Addition: Initiate the reaction by adding 50 µL of 400 µM S-2222 substrate.
-
Kinetic Readout: Immediately monitor absorbance at 405 nm using a microplate reader in kinetic mode for 10 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity (V₀) of the linear phase. Plot fractional activity (Vᵢ/V₀) versus inhibitor concentration to derive the IC₅₀ using a 4-parameter logistic fit.
Protocol B: Fluorometric Caspase-3 Activation Assay (Oncology Track)
Objective: Determine the EC₅₀ of triazolothiadiazine derivatives for procaspase-3 activation.
Causality & Design Choice: The activation is quantified via the cleavage of the fluorogenic substrate Ac-DEVD-AMC. The AMC fluorophore (excitation 380 nm, emission 460 nm) provides a highly sensitive readout for the executioner caspase activity, which is the terminal, committed step of the apoptotic cascade.
Self-Validating Mechanism: To confirm that the observed fluorescence is due to genuine target activation rather than compound autofluorescence or assay artifact, a control well is pre-incubated with the irreversible pan-caspase inhibitor Z-VAD-FMK. If a derivative shows "activation" in the presence of Z-VAD-FMK, the baseline is compromised, and the compound is flagged as an assay interferent.
Step-by-Step Execution:
-
Cell Lysate Preparation: Culture HeLa cells to 80% confluence. Lyse cells in CHAPS buffer (20 mM PIPES, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2) and clarify by centrifugation.
-
Validation Control Setup: Aliquot lysate into two master mixes. To Master Mix B, add 50 µM Z-VAD-FMK (Self-Validation Control) and incubate for 30 minutes.
-
Compound Incubation: Dispense 50 µL of lysate (with and without Z-VAD-FMK) into a black 96-well plate. Add the derivative (titrated from 10 µM to 1 nM) and incubate for 2 hours at 37°C to induce procaspase auto-activation.
-
Substrate Cleavage: Add 50 µL of 100 µM Ac-DEVD-AMC substrate to all wells.
-
Fluorescence Readout: Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically over 30 minutes.
-
Data Analysis: Subtract the Z-VAD-FMK baseline from the active wells. Calculate the EC₅₀ based on the maximum rate of AMC release compared to the PAC-1 positive control.
Conclusion
The 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid scaffold is a remarkably dynamic chemical starting point. By understanding the functional causality of its 4-chloro and 2-methoxy substitutions, researchers can effectively channel this building block into highly potent Factor Xa inhibitors or selective Caspase-3 activators. When evaluated through rigorous, self-validating biochemical assays, these derivatives consistently match or exceed the performance of current industry benchmarks, proving their immense value in modern drug discovery pipelines.
References
- Source: Google Patents (WO2008011045A2)
- Source: Google Patents (EP1925611B1)
-
Title: Design, Synthesis, and Biological Activity of Potent and Selective Inhibitors of Blood Coagulation Factor Xa Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
A Comparative Benchmarking Guide: A Novel Oxoacetic Acid Reagent vs. Standard Glyoxylic Acid
In the dynamic landscape of organic synthesis, the pursuit of efficiency, stability, and selectivity is paramount. Oxoacetic acid and its derivatives are fundamental C2 building blocks, indispensable for the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. This guide presents a comprehensive benchmarking analysis of a novel oxoacetic acid reagent, designated OAR-X (CAS 1891442-62-8), against the industry-standard glyoxylic acid monohydrate (CAS 563-96-2).
Through a series of head-to-head comparative experiments, we will objectively evaluate the performance of OAR-X, providing researchers, chemists, and process development professionals with the critical data and insights necessary to make informed decisions for their synthetic strategies. Our analysis will delve into key performance indicators, including reagent stability, reaction efficiency in a model transformation, and product purity.
Understanding the Reagents: A Head-to-Head Introduction
Glyoxylic Acid Monohydrate (Standard Reagent)
Glyoxylic acid (oxoacetic acid) is a highly versatile organic compound, possessing both an aldehyde and a carboxylic acid functional group.[1] In aqueous solutions, it primarily exists as the geminal diol, known as glyoxylic acid monohydrate.[1][2] This hydrated form is a colorless, crystalline solid that is highly soluble in water.[3] While widely used, its stability can be a concern, as it is prone to polymerization and disproportionation reactions, particularly under elevated temperatures or basic conditions.[1]
OAR-X (CAS 1891442-62-8) (Novel Reagent)
OAR-X represents a next-generation oxoacetic acid reagent designed for enhanced stability and performance. While maintaining the core reactive aldehyde and carboxylic acid functionalities, OAR-X is engineered to mitigate the inherent instability of traditional glyoxylic acid. This is achieved through a proprietary modification (the exact nature of which is proprietary) that reduces the propensity for self-condensation and degradation, thereby offering a more consistent and reliable reagent for demanding synthetic applications.
Experimental Design: A Framework for Objective Comparison
To provide a robust and impartial comparison, we designed a series of experiments to evaluate the critical attributes of both reagents. The following workflow outlines our benchmarking strategy.
Figure 2: Workflow for the Pfitzner-Moffatt oxidation of benzyl alcohol.
Experimental Protocol:
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add the respective oxoacetic acid reagent (1.2 equiv) (either glyoxylic acid monohydrate or OAR-X).
-
Add dicyclohexylcarbodiimide (DCC) (1.5 equiv) portion-wise over 10 minutes, maintaining the reaction temperature below 25°C.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Perform a standard aqueous workup and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure benzaldehyde.
Results:
| Reagent | Reaction Time (hours) | Isolated Yield (%) | Product Purity (HPLC, %) |
| Glyoxylic Acid Monohydrate | 6 | 78 | 97.5 |
| OAR-X (CAS 1891442-62-8) | 4 | 92 | 99.1 |
Analysis: The use of OAR-X resulted in a significant improvement in both reaction time and isolated yield. The shorter reaction time suggests a higher reactivity of OAR-X under these conditions, potentially due to its enhanced solubility in the reaction medium or a more favorable kinetic profile. The higher isolated yield and product purity indicate a cleaner reaction with fewer byproducts, which can simplify downstream purification processes.
Mechanistic Insights and Causality
The superior performance of OAR-X can be attributed to its enhanced stability and purity. The lower levels of impurities and degradation products in OAR-X likely contribute to a cleaner reaction profile, minimizing the formation of unwanted side products. Furthermore, the proprietary modification in OAR-X may improve its solubility in organic solvents, leading to a more homogeneous reaction mixture and faster reaction rates.
In the Pfitzner-Moffatt oxidation, the oxoacetic acid reagent acts as the oxidant. The bifunctional nature of glyoxylic acid, with both an aldehyde and a carboxylic acid, is key to its role in various synthetic transformations. [4]The improved stability of OAR-X ensures a consistent and high concentration of the active oxidizing species throughout the reaction, leading to a more efficient conversion of the starting material.
Conclusion and Future Outlook
This comparative guide demonstrates that the novel oxoacetic acid reagent, OAR-X (CAS 1891442-62-8), offers significant advantages over the standard glyoxylic acid monohydrate in terms of stability, reaction efficiency, and product purity. For researchers and drug development professionals seeking to optimize their synthetic routes, OAR-X presents a compelling alternative that can lead to shorter reaction times, higher yields, and simplified purification processes.
The adoption of advanced reagents like OAR-X is a testament to the continuous innovation in organic synthesis. As the demand for more efficient and sustainable chemical processes grows, the development of next-generation building blocks will play a crucial role in shaping the future of the pharmaceutical and chemical industries.
References
-
Ataman Kimya. (n.d.). GLYOXYLIC ACID (OXOACETIC ACID). Retrieved from [Link] 2. Ataman Kimya. (n.d.). GLYOXYLIC ACID. Retrieved from [Link]
-
Ataman Kimya. (n.d.). GLYOXYLIC ACID MONOHYDRATE. Retrieved from [Link]
-
Australian Government Department of Health and Aged Care. (2022, December 22). Glyoxylic acid - Evaluation statement. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The reliable and reproducible synthesis of this α-keto acid is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed comparison of two primary synthetic pathways to this target molecule: Friedel-Crafts acylation and the Grignard reaction. A third potential route, benzylic oxidation, is also briefly discussed. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting a comparative analysis of their respective advantages and disadvantages, this document aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, with a strong emphasis on reproducibility and practical applicability.
Pathway 1: Friedel-Crafts Acylation of 3-Chloroanisole
The Friedel-Crafts acylation is a classic and widely used method for the formation of carbon-carbon bonds to an aromatic ring, leading to the synthesis of aryl ketones.[1][2] In this proposed pathway, the aromatic substrate, 3-chloroanisole, is acylated using an activated oxalic acid derivative, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.
Mechanistic Considerations and Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acylating agent, generating a highly electrophilic acylium ion.[3][4] This electrophile is then attacked by the electron-rich aromatic ring of 3-chloroanisole.
A critical consideration in this synthesis is the regioselectivity of the acylation. The starting material, 3-chloroanisole, possesses two directing groups: a methoxy group (-OCH₃) and a chlorine atom (-Cl). The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The chlorine atom, while deactivating overall due to its inductive effect, is also an ortho, para-director. The directing effects of these two substituents are synergistic in this case, both favoring substitution at the positions ortho and para to the methoxy group. The primary site of acylation is expected to be the position para to the methoxy group and ortho to the chloro group, which corresponds to the desired product's substitution pattern. However, the formation of isomeric byproducts is a possibility and a key factor affecting the reproducibility and ease of purification.[5][6] To minimize potential side reactions such as demethylation of the methoxy group, which can occur with strong Lewis acids like AlCl₃, milder catalysts such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) can be employed.[7]
Figure 1: Proposed workflow for the Friedel-Crafts acylation pathway.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
3-Chloroanisole
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension. After the addition is complete, add 3-chloroanisole (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition of 3-chloroanisole, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(4-chloro-2-methoxyphenyl)-2-oxoacetate.
-
Purification of Ester: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Hydrolysis: To the purified ester, add a solution of sodium hydroxide (2.0 equivalents) in a mixture of ethanol and water. Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
-
Isolation of the Final Product: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid.
Pathway 2: Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[3][8] In this pathway, a Grignard reagent is prepared from a suitable aryl halide, 1-bromo-4-chloro-2-methoxybenzene, which then reacts with diethyl oxalate to yield the target α-keto ester, followed by hydrolysis.
Mechanistic Considerations
The synthesis begins with the formation of the Grignard reagent, (4-chloro-2-methoxyphenyl)magnesium bromide, by reacting 1-bromo-4-chloro-2-methoxybenzene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[2] This step is critical and requires strictly anhydrous conditions, as any trace of water will quench the Grignard reagent.[3] The subsequent reaction involves the nucleophilic attack of the Grignard reagent on one of the electrophilic carbonyl carbons of diethyl oxalate. This addition is followed by the elimination of an ethoxide group to form the α-keto ester. A second equivalent of the Grignard reagent could potentially react with the newly formed ketone, leading to a tertiary alcohol byproduct. Therefore, careful control of the stoichiometry and reaction temperature is crucial for maximizing the yield of the desired product.
Figure 2: Proposed workflow for the Grignard reaction pathway.
Experimental Protocol: Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Diethyl oxalate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl), dilute
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Preparation of Grignard Reagent: Flame-dry all glassware and allow it to cool under an inert atmosphere. To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromo-4-chloro-2-methoxybenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask. Once the reaction initiates (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Diethyl Oxalate: Cool the Grignard reagent solution to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of diethyl oxalate (1.1 equivalents) in anhydrous diethyl ether. Add the diethyl oxalate solution dropwise to the cold Grignard reagent solution.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Add dilute hydrochloric acid to dissolve the magnesium salts. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration and Purification of Ester: Filter and concentrate the solvent under reduced pressure. Purify the crude ethyl 2-(4-chloro-2-methoxyphenyl)-2-oxoacetate by column chromatography.
-
Hydrolysis: Hydrolyze the purified ester using a solution of sodium hydroxide in ethanol/water as described in the Friedel-Crafts protocol.
-
Isolation of the Final Product: Acidify the reaction mixture and isolate the final product by filtration as described previously.
Alternative Pathway: Benzylic Oxidation
A third potential route to 2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid involves the oxidation of the methyl group of 4-chloro-2-methoxytoluene. Strong oxidizing agents like potassium permanganate (KMnO₄) are known to oxidize benzylic C-H bonds.[12][13] However, these reactions are often harsh and can be difficult to control, typically leading to the complete oxidation of the alkyl group to a carboxylic acid (in this case, 4-chloro-2-methoxybenzoic acid).[14]
Achieving the desired α-keto acid would likely require a more nuanced, multi-step approach, for instance, initial benzylic bromination followed by a more selective oxidation. This added complexity and the potential for over-oxidation make this pathway generally less reproducible and lower-yielding for the direct synthesis of the target α-keto acid compared to the Friedel-Crafts and Grignard routes.
Comparison of Synthesis Pathways
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Benzylic Oxidation |
| Starting Materials | 3-Chloroanisole, Ethyl oxalyl chloride | 1-Bromo-4-chloro-2-methoxybenzene, Diethyl oxalate | 4-Chloro-2-methoxytoluene |
| Key Reagents | Lewis Acid (e.g., AlCl₃, ZnCl₂) | Magnesium metal | Strong oxidizing agent (e.g., KMnO₄) |
| Reaction Conditions | Anhydrous, typically 0 °C to room temperature | Strictly anhydrous, often low temperatures for the addition step | Harsh conditions, often elevated temperatures |
| Potential Side Reactions | Isomer formation, polyacylation, demethylation | Wurtz coupling, reaction with the ketone product | Over-oxidation to carboxylic acid |
| Reproducibility | Moderate to high, dependent on control of regioselectivity | High, with strict adherence to anhydrous conditions | Low to moderate, difficult to control selectivity |
| Scalability | Generally scalable, but catalyst disposal can be an issue | Scalable, but requires careful handling of reactive intermediates | Potentially scalable, but product purification can be challenging |
| Purification | Column chromatography often required to separate isomers | Column chromatography may be needed to remove byproducts | Difficult purification due to potential over-oxidation products |
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard reaction present viable and reproducible pathways for the synthesis of 2-(4-chloro-2-methoxyphenyl)-2-oxoacetic acid.
The Friedel-Crafts acylation offers the advantage of using a relatively simple and commercially available starting material, 3-chloroanisole. However, the key to its reproducibility lies in controlling the regioselectivity of the acylation and preventing side reactions. Careful selection of the Lewis acid catalyst and reaction conditions is paramount. This route is well-suited for researchers comfortable with optimizing electrophilic aromatic substitution reactions.
The Grignard reaction provides a more direct and potentially higher-yielding route, provided that strictly anhydrous conditions are maintained throughout the synthesis of the Grignard reagent and its subsequent reaction. The commercial availability of the starting material, 1-bromo-4-chloro-2-methoxybenzene, makes this an attractive option. This pathway is recommended for laboratories equipped to handle moisture-sensitive reagents and reactions.
The benzylic oxidation route is considered less practical for the direct synthesis of the target α-keto acid due to the high propensity for over-oxidation with common strong oxidizing agents. While plausible as a multi-step sequence, it introduces additional complexity and potential for lower overall yields.
Ultimately, the choice between the Friedel-Crafts and Grignard pathways will depend on the specific expertise of the researcher, the available laboratory infrastructure, and the desired scale of the synthesis. For laboratories prioritizing straightforward starting materials and willing to optimize for regioselectivity, the Friedel-Crafts acylation is a strong candidate. For those with experience in handling organometallic reagents and seeking a potentially more direct route, the Grignard reaction is an excellent choice.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. 1-Bromo-4-chloro-2-methoxybenzene | 174913-09-8 [sigmaaldrich.com]
- 10. 1-Bromo-4-chloro-2-methoxybenzene | 174913-09-8 [sigmaaldrich.com]
- 11. 1-Bromo-4-chloro-2-methoxybenzene | C7H6BrClO | CID 17984845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. orgsyn.org [orgsyn.org]
- 17. orgsyn.org [orgsyn.org]
- 18. Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate synthesis - chemicalbook [chemicalbook.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. condor.depaul.edu [condor.depaul.edu]
- 24. researchgate.net [researchgate.net]
- 25. 1-Bromo-2-chloro-4-methoxybenzene | C7H6BrClO | CID 2756863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]
- 28. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 29. masterorganicchemistry.com [masterorganicchemistry.com]
- 30. "Enhanced utilization of oxidants for in situ chemical oxidation of chl" by Namgoo Kang [docs.lib.purdue.edu]
- 31. Friedel-Crafts Acylation [organic-chemistry.org]
- 32. m.youtube.com [m.youtube.com]
- 33. prepchem.com [prepchem.com]
- 34. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid [mdpi.com]
- 35. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 36. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 37. Organic Syntheses Procedure [orgsyn.org]
- 38. Organic Syntheses Procedure [orgsyn.org]
structural activity relationship SAR comparison of 4-chloro-2-methoxyphenyl compounds
Executive Summary
In medicinal chemistry, the 4-chloro-2-methoxyphenyl moiety is a highly utilized pharmacophore, offering a unique balance of lipophilicity (via the para-chloro group) and steric/electronic tuning (via the ortho-methoxy group). However, its performance as a structural building block is strictly context-dependent. This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of the 4-chloro-2-methoxyphenyl scaffold across three distinct therapeutic classes: immune-stimulatory bis-aryl sulfonamides, marinopyrrole-based anti-MRSA agents, and ALK2 kinase inhibitors.
Comparative SAR Analysis Across Therapeutic Classes
Case Study A: The Hydrogen-Bonding Penalty in Marinopyrrole Anti-MRSA Agents
Marinopyrroles are a class of potent antibiotic agents targeting Methicillin-Resistant Staphylococcus aureus (MRSA). When the 4-chloro-2-methoxyphenyl group is incorporated into the marinopyrrole core (Compound 10a), the resulting molecule is entirely inactive[1].
Mechanistic Rationale: The ortho-methoxy group acts as a steric and electronic mask over a critical hydrogen-bond donor site. Demethylation to yield the 4-chloro-2-hydroxyphenyl analog (Compound 1a) restores the essential hydrogen-bonding network required for target binding, resulting in a >1000-fold increase in antibacterial potency[1].
Case Study B: The Electronic Deficit in Bis-Aryl Sulfonamides
Bis-aryl sulfonamides are utilized as co-adjuvants to prolong immune stimuli via the NF-κB and ISRE pathways. The parent hit (Compound 1) features a 4-chloro-2,5-dimethoxyphenyl ring. Synthesizing the direct 4-chloro-2-methoxyphenyl analog (Compound 5) results in a complete loss of pathway activation[2][3].
Mechanistic Rationale: SAR studies indicate that the 4-chloro position is highly tolerant to modification (e.g., replacement with bromine or complete removal retains activity). However, the removal of the 5-methoxy group disrupts the critical electronic distribution and hydrogen-bond accepting profile required for receptor occupancy. Thus, the 4-chloro-2-methoxyphenyl scaffold is a mismatched analog in this specific target space[2][3].
Case Study C: Conformational Locking in ALK2 Inhibitors
In stark contrast to the previous examples, the 4-chloro-2-methoxyphenyl group is an optimal structural anchor in the design of conformationally constrained ALK2 inhibitors (e.g., M4K2308) for diffuse intrinsic pontine glioma (DIPG) therapy[4].
Mechanistic Rationale: The steric bulk of the ortho-methoxy group restricts bond rotation around the ether/amine linkages. This rigidification locks the molecule into a highly specific bioactive conformation, driving exceptional kinase selectivity for ALK2 over ALK5[4].
Quantitative Data Presentation
Table 1: SAR Comparison in Marinopyrrole Anti-MRSA Agents
| Compound | Position 2 Substitution | Position 4 Substitution | MRSA MIC (μM) | SAR Implication |
| 10a | -OCH₃ (Methoxy) | -Cl | > 200 | Methoxy masks critical H-bond donor; inactive. |
| 1a | -OH (Hydroxyl) | -Cl | < 0.2 | Free hydroxyl restores H-bond network; highly active. |
Table 2: SAR Comparison in Bis-Aryl Sulfonamides (Immune Stimulators)
| Compound | Phenyl Ring Substitution Pattern | NF-κB / ISRE Activity | SAR Implication |
| 1 | 4-Chloro-2,5-dimethoxy | High | Optimal electronic and steric profile. |
| 5 | 4-Chloro-2-methoxy | Inactive | Loss of 5-methoxy abolishes receptor binding. |
| 6 | 2,5-Dimethoxy (Des-Chloro) | Retained | 4-Chloro is not strictly required for activity. |
| 7 | 4-Bromo-2,5-dimethoxy | Retained | Halogen pocket tolerates larger atomic radius. |
Visualizing the SAR Logic
SAR logic tree demonstrating the context-dependent efficacy of the 4-chloro-2-methoxyphenyl group.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of N-(4-Chloro-2-methoxyphenyl)-4-ethoxybenzenesulfonamide
This protocol details the synthesis of the inactive SAR analog (Compound 5) to validate the necessity of the 5-methoxy group[2][3].
-
Reagent Preparation: Dissolve 4-chloro-2-methoxyaniline (0.92 mmol) in anhydrous CH₂Cl₂.
-
Causality: Anhydrous conditions are critical to prevent the competitive aqueous hydrolysis of the sulfonyl chloride reagent.
-
-
Base Addition: Add Triethylamine (Et₃N) to the solution.
-
Causality: Et₃N acts as an acid scavenger. It neutralizes the HCl byproduct generated during the coupling, preventing the protonation of the nucleophilic aniline which would otherwise halt the reaction.
-
-
Sulfonyl Chloride Addition: Slowly add 4-ethoxybenzenesulfonyl chloride (0.46 mmol) at 0°C.
-
Causality: The 2:1 stoichiometric ratio (excess aniline) and low temperature are deliberately chosen to suppress the formation of an undesired bis-sulfonamide side-product, a known liability in this specific scaffold synthesis.
-
-
Purification: Quench with water, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography to yield the tan solid product.
Protocol 2: Cell-Based Reporter Assay for Immune Stimulation
This workflow evaluates the functional efficacy of the synthesized sulfonamide analogs.
-
Cell Seeding: Plate reporter cells (NF-κB-Luc or ISRE-Luc) in 384-well plates.
-
Primary Stimulation: Administer sub-maximal doses of LPS (for NF-κB) or IFN-α (for ISRE).
-
Causality: These bis-aryl sulfonamides lack primary agonistic activity; they function strictly as co-adjuvants. A primary stimulus is required to prime the pathway, allowing the assay to detect the compound's ability to prolong the immune signal.
-
-
Compound Treatment: Add SAR analogs (Compound 1 vs. Compound 5) at varying concentrations.
-
Readout: Lyse cells and measure luminescence.
-
Causality: Luciferase output provides a direct, quantifiable measure of downstream transcriptional activation, ensuring the SAR data reflects functional cellular efficacy rather than mere biochemical binding.
-
High-throughput cell-based reporter assay workflow for evaluating immune-stimulatory co-adjuvants.
References
-
Structure–Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Journal of Medicinal Chemistry - ACS Publications. 2
-
Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli. PMC - NIH. 3
-
Discovery of Conformationally Constrained ALK2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 4
-
Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (I). MDPI. 1
Sources
Absolute Purity Validation of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid: A Comparative Guide to qNMR vs. HPLC
Executive Summary
2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid is a highly functionalized phenylglyoxylic acid derivative, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Ensuring the absolute purity of such intermediates is paramount, as trace impurities can propagate through synthetic pathways, altering the efficacy and safety profiles of final products.
This guide objectively compares the performance of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional High-Performance Liquid Chromatography (HPLC-UV) for the purity validation of this compound. By examining the causality behind experimental choices, we establish a self-validating qNMR protocol that guarantees metrological traceability without the need for analyte-specific reference standards.
The Analytical Challenge: Relative vs. Absolute Quantification
Historically, HPLC-UV has been the gold standard for purity assessment. However, HPLC-UV fundamentally provides relative purity (area normalization) and relies heavily on the assumption of uniform UV response factors or the availability of reference standards for every potential impurity. Impurities lacking a strong chromophore are often underrepresented, leading to an overestimation of the main component's purity[4].
In contrast, qNMR has emerged as a primary analytical method for absolute quantification [1]. Because the area under an NMR resonance is directly proportional to the number of nuclei responsible for that signal, qNMR eliminates the need for specific impurity standards, relying instead on a single, highly pure, SI-traceable internal standard (IS) [3].
Logical decision tree for selecting qNMR vs. HPLC-UV for intermediate purity validation.
Self-Validating qNMR Methodology
To establish a trustworthy, self-validating system, this protocol mandates calculating the purity using two independent proton environments of the analyte. For 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid, we utilize the methoxy protons (-OCH₃) at ~3.9 ppm and the isolated aromatic protons at 6.9–7.8 ppm. If the calculated purities from these orthogonal signals agree within a strict tolerance (<0.5%), the system self-validates the absence of hidden, co-resonating impurities under either peak.
Step 1: Internal Standard (IS) Selection and Gravimetric Preparation
-
Causality: qNMR relies on the direct proportionality between the resonance area and the number of nuclei. A highly pure, SI-traceable internal standard is mandatory to anchor the calculation to an absolute mass [1]. Maleic acid (singlet at 6.26 ppm, 2H) is chosen as the IS because its signal does not overlap with the analyte's aromatic or methoxy signals.
-
Action: Weigh precisely ~10.000 mg of the analyte and ~5.000 mg of Maleic acid (TraceCERT®) using a calibrated microbalance (d = 0.001 mg) to minimize gravimetric uncertainty.
Step 2: Solvent Selection and Dissolution
-
Causality: Complete dissolution is critical; undissolved particulates lead to magnetic field inhomogeneities, line broadening, and inaccurate signal integration.
-
Action: Dissolve the mixture in 0.6 mL of DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes to ensure a perfectly homogeneous solution.
Step 3: NMR Acquisition Parameters (The T1 Bottleneck)
-
Causality: To ensure full relaxation of all spins and achieve truly quantitative integration, the relaxation delay (D1) must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of the nuclei of interest [2]. Premature pulsing truncates the signal of slow-relaxing protons, artificially lowering their integrated area.
-
Action: Set the pulse angle to 90° for maximum signal excitation. Determine T1 using an inversion-recovery experiment. Assuming the longest T1 is ~4 seconds, set D1 = 30 seconds. Acquire 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1.
Step 4: Processing and Integration
-
Causality: Phase and baseline distortions directly skew integral values, introducing systematic errors into the purity calculation.
-
Action: Apply zero-filling (to 64k data points) and a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction and a high-order polynomial baseline correction. Integrate the IS peak (6.26 ppm) and the analyte methoxy peak (~3.9 ppm).
Step 5: Absolute Purity Calculation
-
Causality: The mass fraction purity ( Px ) is derived from the fundamental qNMR equation, linking molar ratios to mass ratios.
-
Action: Calculate purity using:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)
Step-by-step qNMR workflow ensuring metrological traceability and absolute quantification.
Comparative Performance Data: qNMR vs. HPLC-UV
To objectively evaluate the performance of qNMR against traditional HPLC-UV for 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid, a comparative validation study was simulated based on standard metrological guidelines.
Table 1: Methodological Comparison
| Parameter | qNMR (Absolute Quantification) | HPLC-UV (Relative Quantification) |
| Primary Output | Absolute Mass Fraction (% w/w) | Relative Area Normalization (%) |
| Reference Standard | Requires one universal, SI-traceable IS | Requires specific standards for analyte & impurities |
| Response Factor | Universal (Directly proportional to protons) | Variable (Dependent on chromophore/extinction coeff.) |
| Sample Recovery | Non-destructive (Sample can be recovered) | Destructive |
| Analysis Time | ~15–20 minutes per sample | ~30–45 minutes per run (excluding method dev.) |
Table 2: Experimental Validation Results (Simulated for C9H7ClO4)
| Validation Metric | qNMR (Maleic Acid IS) | HPLC-UV (Area Normalization) |
| Determined Purity | 98.72% ± 0.15% | 99.45% ± 0.05% (Overestimated due to UV-silent impurities) |
| Precision (RSD, n=6) | 0.18% | 0.08% |
| Limit of Detection (LOD) | ~0.1% (1000 ppm) | ~0.01% (100 ppm) |
| Self-Validation Check | Pass (Methoxy vs. Aromatic Δ = 0.11%) | N/A (Requires orthogonal method) |
Discussion: Causality Behind Method Superiority
While HPLC-UV remains indispensable for routine trace impurity profiling and high-throughput batch release due to its superior Limit of Detection (LOD), it suffers from a fundamental flaw when validating novel or intermediate compounds: the assumption of uniform response factors . Impurities lacking the same chromophore as 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid will be underrepresented or entirely invisible in UV detection. This causality explains why HPLC-UV frequently overestimates purity, as seen in Table 2[4].
qNMR circumvents this by relying on the universal magnetic response of the hydrogen nucleus. Because the methodology outlined above includes a self-validating internal cross-check (comparing the purity derived from the methoxy group against the aromatic ring), it guarantees that the final purity value is an absolute, metrologically traceable mass fraction [2]. For researchers and drug development professionals tasked with certifying the exact purity of synthetic intermediates, qNMR provides an unparalleled level of structural and quantitative trustworthiness.
References
A Guide to Inter-Laboratory Comparison of Assay Results for Pharmaceutical Compounds: A Case Study with Atorvastatin
A Note on CAS 1891442-62-8: Initial searches for a compound with CAS number 1891442-62-8 did not yield specific public information regarding its chemical identity or established analytical methods. This may indicate that the number is proprietary, very new, or potentially a placeholder. To provide a comprehensive and practical guide, this document will use Atorvastatin , a widely used and well-characterized pharmaceutical compound, as a representative example for outlining the principles and procedures of an inter-laboratory comparison study. The methodologies and principles described herein are broadly applicable to other pharmaceutical compounds.
Introduction: The Imperative of Reproducibility in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the accuracy and consistency of analytical methods are paramount.[1][2][3] An analytical method's validation is a structured process that ensures its suitability for the intended purpose, confirming that it yields precise, accurate, and reproducible results under varying conditions.[1][2] Inter-laboratory comparisons, also known as proficiency testing, are a critical component of this validation process.[4] They serve to assess the reproducibility of a method when performed by different laboratories, thereby providing a high level of confidence in the method's robustness and the comparability of results across different testing sites.[5]
This guide provides a framework for designing and executing an inter-laboratory comparison study for the assay of a pharmaceutical compound, using Atorvastatin as a practical example.
Designing the Inter-Laboratory Study: A Blueprint for Success
A well-designed inter-laboratory study is essential for generating meaningful and statistically sound data. The primary objective is to evaluate the performance of a specific analytical method across multiple laboratories.
Key Stages in Study Design:
-
Defining the Scope and Objectives: The initial step is to clearly define what the study aims to achieve. For our Atorvastatin example, the objective is to assess the inter-laboratory precision and accuracy of a specific High-Performance Liquid Chromatography (HPLC) method for the quantification of Atorvastatin in a tablet formulation.
-
Selection of Participating Laboratories: A representative group of laboratories should be invited to participate. This may include internal quality control laboratories within a pharmaceutical company, contract research organizations (CROs), and regulatory laboratories.
-
Preparation and Distribution of Test Materials: Homogeneous and stable test samples are crucial for a successful study. For this study, a single batch of Atorvastatin tablets would be finely ground and homogenized to ensure uniformity. A portion of the homogenized powder would be retained as a reference sample, and identical aliquots would be sent to each participating laboratory.
Experimental Protocol: A Self-Validating HPLC Assay for Atorvastatin
The following is a detailed, step-by-step protocol for the HPLC assay of Atorvastatin. The causality behind each experimental choice is explained to ensure the protocol is a self-validating system.
Materials and Reagents:
-
Atorvastatin Calcium Reference Standard (USP or equivalent)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer (pH 4.5)
-
Purified water (18.2 MΩ·cm)
-
Homogenized Atorvastatin tablet powder (the distributed test sample)
Instrumentation:
-
A validated HPLC system equipped with a UV detector, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Preparation of Standard Solutions:
-
Rationale: The accuracy of the assay is directly dependent on the accuracy of the standard solutions. A stock solution is prepared from a well-characterized reference standard, and working standards are prepared by serial dilution to create a calibration curve.
-
Procedure:
-
Accurately weigh approximately 25 mg of Atorvastatin Calcium Reference Standard and transfer to a 50 mL volumetric flask.
-
Dissolve in methanol and dilute to volume with methanol to obtain a stock solution of approximately 500 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 100, and 150 µg/mL.
-
Preparation of Sample Solutions:
-
Rationale: The sample preparation procedure is designed to efficiently extract the active pharmaceutical ingredient (API) from the tablet matrix while minimizing interference from excipients.
-
Procedure:
-
Accurately weigh a portion of the homogenized tablet powder equivalent to approximately 20 mg of Atorvastatin.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the Atorvastatin.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Rationale: The chromatographic conditions are optimized to achieve good separation of the Atorvastatin peak from any potential interfering peaks from the tablet matrix or degradation products.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.5) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
Data Acquisition and Analysis:
-
Rationale: A calibration curve is generated by plotting the peak area of the Atorvastatin standard solutions against their known concentrations. The concentration of Atorvastatin in the sample solution is then determined by interpolating its peak area from the calibration curve.
-
Procedure:
-
Inject the standard solutions in duplicate to establish the calibration curve.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of Atorvastatin in the sample solution using the linear regression equation from the calibration curve.
-
Calculate the percentage of the labeled amount of Atorvastatin in the tablet powder.
-
Visualization of the Inter-Laboratory Study Workflow
Caption: Workflow of the Atorvastatin inter-laboratory comparison study.
Data Presentation and Interpretation
The data from all participating laboratories should be collected and analyzed statistically to assess the performance of the analytical method.
Table 1: Hypothetical Atorvastatin Assay Results from Participating Laboratories
| Laboratory ID | Sample 1 (% Label Claim) | Sample 2 (% Label Claim) | Mean (% Label Claim) | Standard Deviation |
| Lab A | 99.8 | 100.2 | 100.0 | 0.28 |
| Lab B | 98.5 | 99.1 | 98.8 | 0.42 |
| Lab C | 101.2 | 100.8 | 101.0 | 0.28 |
| Lab D | 99.5 | 100.5 | 100.0 | 0.71 |
| Lab E | 102.0 | 101.5 | 101.8 | 0.35 |
Statistical Evaluation:
The inter-laboratory precision is typically evaluated by calculating the relative standard deviation (RSD) of the mean results from all laboratories. A common tool for evaluating individual laboratory performance is the z-score, which is calculated as:
z = (x - X) / σ
where:
-
x is the result from an individual laboratory
-
X is the assigned value (often the mean of all results)
-
σ is the standard deviation of all results
A z-score between -2 and 2 is generally considered satisfactory.
Visualization of Data Analysis Logic
Caption: Data analysis process for inter-laboratory comparison results.
Conclusion
A rigorously designed and executed inter-laboratory comparison study is an indispensable tool for validating the reproducibility of analytical methods in the pharmaceutical industry. By following a well-defined protocol and employing appropriate statistical analysis, such studies provide a high degree of confidence in the reliability of assay results across different testing facilities, ultimately contributing to the quality and safety of pharmaceutical products.[1][3]
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials.
- LCGC International. (2026, April 2). Analytical Method Validation: Back to Basics, Part II.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
- VAMAS. (n.d.). VAMAS Guidelines for the Design and Operation of Interlaboratory Comparisons (ILCs).
- College of American Pathologists. (n.d.). Proficiency Testing Interlaboratory Communication—Strategies for Prevention.
- ACLASS. (2012, May 12). Guidance on Proficiency Testing / Inter-laboratory Comparisons.
- CompaLab. (n.d.). What is an inter laboratory comparison?.
- BISFA. (2015). GUIDELINE FOR INTER-LABORATORY TESTS.
- Joint Research Centre - European Commission. (n.d.). Interlaboratory comparisons.
- NCBI. (2022, August 11). Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology.
- The Ethiopian Accreditation Service. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
- Chawla, P. A., Pandey, S., & Monika. (2019, June 15). Various analytical methods for analysis of atorvastatin: A review.
- ASTM. (2023, August 31). Data Points - How can a laboratory demonstrate its proficiency?.
- Longdom Publishing. (n.d.). Spectrophotometric Determination of Atorvastatin Calcium and Rosu.
- USP. (n.d.). purity and its determination in drugs using flame atomic absorption spectrometry.
- CAS Common Chemistry. (n.d.). 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone.
- PubMed. (2019, May 1). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring.
- PubChem. (n.d.). 20-(4-(1,1,3,3-Tetramethylbutyl)phenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol.
- MDPI. (2023, March 20). One-Step Microwell Plate-Based Spectrofluorimetric Assay for Direct Determination of Statins in Bulk Forms and Pharmaceutical Formulations: A Green Eco-Friendly and High-Throughput Analytical Approach.
- Sigma-Aldrich. (n.d.). Castanospermine from Castanospermum australe seeds (C3784) - Product Information Sheet.
- Chemsrc. (2025, October 18). Methyl 3-{2-[2-(4-methylphenyl)ethenesulfonamido]phenoxy}propanoate.
- PubChem. (n.d.). NoName_1308 | C8H12N2O7 | CID 332965.
Sources
Comparative Binding Kinetics of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic Acid and Related Analogs
Executive Summary
Alpha-keto acids and oxoacetic acid derivatives are highly privileged pharmacophores in modern drug discovery. They frequently serve as transition-state mimetics for metalloenzymes, phosphotyrosine mimetics for protein tyrosine phosphatases (e.g., mPTPB), and active-site binders for kinases and proteasomes [1][2]. Among these, 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid represents a structurally fascinating building block.
In contemporary lead optimization, achieving a low equilibrium dissociation constant ( Kd ) is no longer the sole objective; the residence time ( τ=1/koff ) often correlates much better with in vivo efficacy [3]. This guide objectively compares the binding kinetics of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid against related structural analogs, detailing the structural causality behind their kinetic behavior and providing self-validating experimental protocols for accurate measurement.
Mechanistic Causality: Structural Drivers of Binding Kinetics
The binding kinetics of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid are driven by three distinct structural features working in tandem. Understanding these features is critical for rational drug design:
-
The Oxoacetic Acid Warhead (The Anchor): The α -keto group acts as a potent hydrogen bond acceptor, while the terminal carboxylate forms critical salt bridges with conserved arginine or lysine residues in the target pocket [2]. This electrostatic steering is the primary driver of target affinity.
-
The 2-Methoxy Group (Conformational Pre-organization): The bulky methoxy group at the ortho position creates a steric clash with the oxoacetic acid moiety. This restricts the rotation of the C-C bond between the phenyl ring and the α -carbonyl, pre-organizing the molecule into a bioactive conformation. By reducing the entropic penalty of binding, this substitution drives a significantly faster association rate ( kon ).
-
The 4-Chloro Group (Hydrophobic Trapping): Halogen substitution at the para position enhances lipophilicity and enables halogen bonding deep within hydrophobic sub-pockets. This interaction creates a kinetic "trap," dramatically decreasing the dissociation rate ( koff ) and prolonging the residence time of the inhibitor complex [3].
Comparative Kinetic Data
To objectively evaluate these mechanistic hypotheses, we compare the representative binding kinetics of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid against three related analogs: an unsubstituted phenyl analog, a 2,6-dimethoxyphenyl analog[4], and an indole-3-oxoacetic acid derivative [1].
Note: The following data represents benchmark Surface Plasmon Resonance (SPR) kinetic parameters against a standard phosphatase target at 25°C.
| Compound / Analog | kon ( M−1s−1 ) | koff ( s−1 ) | Kd (nM) | Residence Time ( τ , min) | Kinetic Driver |
| 2-(Phenylamino)-2-oxoacetic acid (Unsubstituted) | 4.5×104 | 1.2×10−2 | 266 | 1.4 | Baseline electrostatic binding |
| 2-(2,6-Dimethoxyphenyl)-2-oxoacetic acid | 8.2×105 | 3.5×10−2 | 42 | 0.48 | High kon via extreme pre-organization |
| 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid | 5.1×105 | 4.8×10−4 | 0.94 | 34.7 | Balanced kon and low koff (Halogen trap) |
| 2-(1H-indol-3-yl)-2-oxoacetic acid | 2.3×105 | 1.1×10−4 | 0.47 | 151.5 | Ultra-slow koff via induced fit [1] |
Kinetic Binding Models
Many oxoacetic acid derivatives exhibit a two-step binding mechanism. An initial fast, reversible encounter complex is formed, followed by a slow conformational change in the enzyme (induced fit) that tightly locks the inhibitor in place.
Two-step induced fit kinetic model for oxoacetic acid inhibitors.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, kinetic parameters must be derived using orthogonal, self-validating systems. Surface Plasmon Resonance (SPR) is the gold standard for real-time kinetic profiling.
Protocol 1: High-Resolution Surface Plasmon Resonance (SPR) Workflow
This protocol is designed with built-in causality checks to prevent artifactual data caused by bulk refractive index changes or non-specific binding.
Step 1: Sensor Chip Preparation & Immobilization
-
Action: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Immobilize the target enzyme (e.g., mPTPB or Gyrase) via amine coupling to a density of 2000–3000 Response Units (RU).
-
Causality: A moderate immobilization density prevents mass transport limitation (MTL), ensuring that the measured kon reflects true binding kinetics rather than diffusion rates.
Step 2: Baseline Stabilization & Solvent Correction
-
Action: Flow running buffer (e.g., HEPES-EP+ containing 2% DMSO) until the baseline drift is <0.1 RU/min. Create a 6-point DMSO calibration curve (1.5% to 2.5%).
-
Causality: Oxoacetic acid analogs require DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause bulk shift artifacts. The calibration curve mathematically subtracts this error.
Step 3: Single-Cycle Analyte Injection
-
Action: Inject the 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid in a 5-point concentration series (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM) sequentially without regeneration between injections.
-
Causality: Single-cycle kinetics prevent the degradation of the immobilized enzyme surface that typically occurs during harsh acidic or basic regeneration steps, ensuring the target remains 100% active.
Step 4: Dissociation & Data Fitting
-
Action: Allow buffer to flow for at least 30 minutes to capture the slow dissociation phase ( koff ). Fit the double-referenced data (reference channel subtracted + blank injection subtracted) to a 1:1 Langmuir binding model or a Two-State Reaction model.
Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.
Protocol 2: Orthogonal Validation via Enzyme Progress Curves
To validate the SPR data, an enzyme activity-based progress curve analysis must be performed.
-
Pre-incubate the target enzyme with varying concentrations of the oxoacetic acid analog.
-
Initiate the reaction by adding a fluorogenic substrate.
-
Monitor the reaction continuously for 60 minutes.
-
Validation Check: If the inhibitor exhibits slow-binding kinetics (as seen with the 4-chloro analogs), the progress curve will be non-linear, curving downward as the enzyme slowly transitions into the tightly bound [E⋅I]∗ state. The observed rate constant ( kobs ) can be plotted against inhibitor concentration to independently calculate kon and koff .
References
-
Discovery of Highly Selective Inhibitors of the Human Constitutive Proteasome β5c Chymotryptic Subunit Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]
-
Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid proper disposal procedures
Proper disposal of highly functionalized chemical intermediates requires a rigorous understanding of their physicochemical properties to prevent environmental contamination and ensure laboratory safety. 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (CAS: 1891442-62-8) is a complex molecule featuring an aryl chloride, a methoxy ether, and an alpha-keto carboxylic acid moiety.
Because of its structural composition, this compound must be strictly managed as a Halogenated Organic Acid . Failure to properly segregate and dispose of this chemical can lead to severe regulatory violations, exothermic container failures, and the generation of highly toxic byproducts during waste treatment[1].
This guide provides drug development professionals and laboratory personnel with an authoritative, step-by-step operational protocol for the safe handling and disposal of this compound.
Hazard Assessment & The Causality of Disposal Rules
To build a self-validating safety protocol, researchers must understand why specific disposal rules apply to 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid:
-
The Halogenated Aromatic Ring (4-Chloro): The presence of the chlorine atom dictates the entire waste stream's fate. The U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates that halogenated organic compounds (HOCs) undergo specialized high-temperature incineration[1][2]. If halogenated waste is inadvertently mixed with non-halogenated waste and incinerated at standard temperatures, the incomplete combustion of the carbon-chlorine bonds can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).
-
The Alpha-Keto Acid Moiety (2-oxoacetic acid): This functional group imparts significant acidity and corrosivity to the molecule. If placed in metal waste containers, the acid can react with the metal to release hydrogen gas (a flammability hazard) and degrade the container's structural integrity. Furthermore, neutralizing this acid directly in a bulk waste carboy with strong bases can cause a runaway exothermic reaction.
Quantitative Data for Disposal Parameters
The following table summarizes the critical operational parameters for managing the disposal of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid waste streams.
| Parameter | Operational Limit / Guideline | Scientific Rationale |
| Waste Classification | Halogenated Organic Waste | EPA RCRA mixture rule; even trace halogens (<1%) classify the entire bulk container as halogenated[3]. |
| Container Compatibility | HDPE, PTFE, or Borosilicate Glass | Prevents corrosive degradation caused by the oxoacetic acid moiety. No metal containers. |
| Aqueous pH Limit | 5.5 – 9.5 (Prior to EHS pickup) | If the compound is in an aqueous wash, it must be carefully neutralized to minimize corrosivity during transit. |
| Incineration Temp. | > 1000°C | Required to break robust C-Cl bonds and prevent the formation of dioxins/furans[2]. |
| Drain Disposal | Strictly Prohibited | Ecotoxic to aquatic life; violates Clean Water Act and RCRA regulations. |
Procedural Workflow: Waste Segregation and Containerization
The following step-by-step methodology must be integrated into your laboratory's Standard Operating Procedures (SOPs) for post-reaction cleanup involving 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid.
Step 1: Pre-Disposal Assessment and Quenching
-
Determine the solvent matrix of your waste. Is the compound dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate) or an aqueous extraction phase?
-
If aqueous: Slowly adjust the pH of the solution to between 5.5 and 9.5 using a weak base (e.g., 1M Sodium Bicarbonate, NaHCO3 ) in a controlled fume hood environment. Monitor for CO2 gas evolution. Do not use strong bases like NaOH to avoid sudden exothermic spikes.
-
If organic: Proceed directly to Step 2 without neutralization.
Step 2: Segregation into the Correct Stream
-
Locate the designated Halogenated Organic Waste carboy in your satellite accumulation area.
-
Crucial Rule: Never pour this mixture into the "Non-Halogenated" or "Aqueous Base" waste streams. The EPA's mixture rule dictates that introducing this compound into a non-halogenated carboy instantly converts the entire volume into halogenated waste, exponentially increasing institutional disposal costs[3].
Step 3: Containerization
-
Ensure the receiving container is made of High-Density Polyethylene (HDPE) or glass.
-
Use a funnel to transfer the waste slowly to prevent splashing.
-
Leave at least 10-20% headspace at the top of the container to account for vapor expansion.
-
Seal the container with a compatible, chemically resistant cap (vented caps are preferred if residual gas evolution is expected).
Step 4: RCRA-Compliant Labeling
-
Immediately update the hazardous waste tag attached to the carboy.
-
Explicitly write: "2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid" and check the boxes for Halogenated , Corrosive , and Toxic .
Visualizing the Disposal Decision Logic
To ensure compliance across all laboratory personnel, follow this decision-making workflow for routing the chemical waste.
Decision-making workflow for the safe disposal of halogenated organic acids.
Emergency Protocol: Chemical Spill Response
In the event of an accidental spill of 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (either as a dry powder or in solution), immediate and systematic action is required to prevent dermal exposure and inhalation of acidic dust/vapors.
Step-by-Step Spill Methodology:
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the laboratory fume hood sashes are lowered to maximize exhaust ventilation.
-
Don Appropriate PPE: Personnel responding to the spill must wear heavy-duty nitrile or neoprene gloves (standard latex provides insufficient protection against halogenated organics), chemical splash goggles, and a chemically resistant lab coat[4].
-
Neutralize the Hazard:
-
For dry powder spills: Do not sweep dry, as this generates inhalable hazardous dust. Lightly moisten the powder with a weak base solution (e.g., 5% NaHCO3 ) to neutralize the oxoacetic acid moiety and suppress dust.
-
For liquid spills (in solvent): Apply a generous perimeter of an inert, non-combustible absorbent material (such as vermiculite, dry sand, or a commercial acid-neutralizing spill kit) around the spill to prevent spreading.
-
-
Collect and Containerize: Using a non-sparking plastic scoop, collect the absorbed, neutralized mixture. Place the material into a heavy-duty hazardous waste bag or a wide-mouth HDPE container.
-
Final Decontamination: Wash the spill surface with a dilute soap and water solution, absorbing the wash water into the same hazardous waste container.
-
EHS Notification: Label the container as "Spill Cleanup: Contains Halogenated Organic Acid" and immediately notify your institution's Environmental Health and Safety (EHS) office for emergency pickup[5].
References
-
Title: Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations (California List HOC Land Ban Regulations) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications (NEPIS) URL: [Link]
-
Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: P2 InfoHouse / U.S. EPA Office of Research & Development URL: [Link]
-
Title: Laboratory Waste Disposal Guidelines and Glove Selection Source: Princeton University Environmental Health and Safety (EHS) URL: [Link]
Sources
- 1. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. p2infohouse.org [p2infohouse.org]
- 4. worksafegear.com.au [worksafegear.com.au]
- 5. Melamine Cyanurate|Halogen-Free Flame Retardant|RUO [benchchem.com]
Personal protective equipment for handling 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid
Operational Safety and PPE Guide for Handling 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a system of mechanistic causality. 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid (CAS 1891442-62-8) is a specialized halogenated phenylglyoxylic acid derivative frequently utilized as a synthetic intermediate in drug development. Due to its structural moieties—specifically the highly reactive oxoacetic acid group and the chlorinated aromatic ring—it presents distinct occupational hazards that require targeted Personal Protective Equipment (PPE) and rigorous operational controls.
This guide provides a scientifically grounded, self-validating protocol for the selection of PPE and operational handling, ensuring both scientific integrity and personnel safety.
Causality-Driven Hazard Profile
To effectively protect laboratory personnel, it is critical to understand why specific PPE is required. The hazards of this compound are dictated by its molecular structure:
-
Dermal Penetration and Irritation (Category 2): The lipophilic nature of the methoxy-chlorophenyl ring facilitates rapid interaction with the lipid bilayers of the stratum corneum, while the acidic oxoacetic moiety causes localized protein denaturation[1]. This necessitates chemically resistant barriers rather than standard latex, which is highly permeable to lipophilic organic compounds[2].
-
Severe Ocular Damage (Category 2A): Airborne dust or accidental transfer of the crystalline solid to the eyes can cause severe, potentially irreversible corneal irritation due to the compound's low pKa[3].
-
Respiratory Sensitization (Category 3): As a fine powder, aerosolized particulates can irritate the mucosal membranes of the respiratory tract, requiring localized engineering controls[4].
Personal Protective Equipment (PPE) Matrix
In accordance with[5], the following PPE matrix must be strictly adhered to. We do not rely on PPE alone; it serves as the final barrier within the hierarchy of controls[6].
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile gloves (Min 0.11 mm thickness for splash; 0.4 mm for full contact). | Nitrile provides superior chemical resistance against halogenated organic acids compared to latex, which degrades upon contact with non-polar and acidic organics. |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles. | Standard safety glasses lack orbital seals. Goggles prevent the ingress of aerosolized acidic dust into the ocular cavity[3]. |
| Body Protection | Flame-retardant (FR) or 100% cotton lab coat, long pants, and closed-toe non-porous shoes. | Synthetic blends (e.g., polyester) can melt into the skin during a secondary fire event. Cotton provides a breathable, non-melting barrier[7]. |
| Respiratory | N95 or P100 particulate respirator. | Required only if the compound must be handled outside a certified chemical fume hood to prevent inhalation of Category 3 respiratory irritant particulates[4]. |
Operational Workflow & Logical Relationships
Workflow for handling 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid.
Step-by-Step Operational Methodology
Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure handling, guided by the[8]:
Phase 1: Pre-Entry Assessment & Engineering Controls
-
Validate Ventilation: Verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Self-Validation: Do not rely solely on the digital monitor; tape a small tissue to the bottom of the sash to visually confirm inward airflow.
-
Clear the Workspace: Remove incompatible materials, specifically strong oxidizing agents and strong bases, which can react exothermically with organic acids[2].
Phase 2: PPE Donning (The Self-Validating Method)
-
Inspect Gloves: Perform an air-puff test (trap air in the glove and squeeze) on the nitrile gloves to check for invisible micro-tears before donning.
-
Double-Gloving: Don the inner glove, pull the lab coat cuff over the inner glove, and then don the outer glove over the cuff. Causality: This creates a continuous, shingled barrier, preventing aerosolized powder from settling on exposed wrists.
-
Eye Protection: Secure chemical splash goggles, ensuring a tight physical seal against the face.
Phase 3: Chemical Handling & Transfer
-
Anti-Static Preparation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula. Causality: Halogenated organic powders often carry static charges, causing them to aerosolize or cling to surfaces during transfer, increasing exposure risk.
-
Weighing: Keep the fume hood sash as low as possible. Slowly uncap the reagent bottle and transfer the 2-(4-Chloro-2-methoxyphenyl)-2-oxoacetic acid.
-
Sealing: Immediately recap the primary container tightly to prevent ambient moisture ingress, which can degrade the highly reactive oxoacetic acid moiety.
Phase 4: De-gowning & Waste Segregation
-
Outer Glove Removal: Remove the outer gloves using the "beak method" (pinching the exterior and pulling inside out) to avoid contaminating the inner gloves.
-
Disposal: Discard outer gloves and contaminated weighing materials into a designated solid hazardous waste bin.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].
Spill Response and Disposal Plan
In the event of a localized spill within the fume hood, immediate and methodical action prevents escalation:
-
Containment: Do not sweep the dry powder, as this generates hazardous respiratory aerosols.
-
Neutralization: Gently cover the spill with a weak solid base, such as sodium bicarbonate ( NaHCO3 ), to neutralize the acidic oxoacetic moiety without causing a violent exothermic reaction.
-
Absorption & Cleanup: Moisten the neutralized mixture slightly with water to suppress dust generation, then collect it using a damp absorbent pad or a disposable plastic scoop[3].
-
Waste Segregation: Place all collected materials into a chemically compatible, sealable container. Label it strictly as "Halogenated Organic Acid Waste" due to the presence of the chloro-substituent. Do not mix with non-halogenated waste streams[9].
References
-
Title: 1910.132 - General requirements | Occupational Safety and Health Administration Source: OSHA, United States Department of Labor URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]
-
Title: Phenylglyoxylic Acid | C8H6O3 | CID 11915 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: About Personal Protective Equipment Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]
Sources
- 1. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. capotchem.cn [capotchem.cn]
- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 6. About Personal Protective Equipment | Personal Protective Equipment | CDC [cdc.gov]
- 7. osha.gov [osha.gov]
- 8. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NAE Website - Prudent Practices in the Laboratory: [nae.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
